3-(Benzoylamino)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-benzamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTOAZQBWHSIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292555 | |
| Record name | 3-(benzoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-54-2 | |
| Record name | 587-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Benzoylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is an aromatic organic compound with the chemical formula C₁₄H₁₁NO₃.[1] It belongs to the class of N-acyl-alpha-amino acids and is structurally characterized by a benzoic acid moiety where the amino group at the meta-position is acylated with a benzoyl group. This white to off-white crystalline solid holds significant interest in medicinal chemistry and drug development due to the established biological activities of related benzoylamino benzoic acid derivatives, which include antiviral and anti-inflammatory properties. This document provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization to support research and development endeavors.
Core Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁NO₃ | [1] |
| Molecular Weight | 241.24 g/mol | [1] |
| CAS Number | 587-54-2 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not explicitly reported for this isomer. The precursor, 3-aminobenzoic acid, has a melting point of 178-180 °C. | [2][3] |
| Boiling Point | 353.5 °C at 760 mmHg | |
| Solubility | Sparingly soluble in water; more soluble in organic solvents such as ethanol and acetone. |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes the key spectral data available for this compound.
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | Spectral data available on public databases such as SpectraBase.[1] |
| ¹³C NMR | Spectral data available on public databases such as SpectraBase.[1] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks include N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | GC-MS data available on PubChem, showing a molecular ion peak consistent with its molecular weight.[1] |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol outlines a general method for the synthesis of this compound from 3-aminobenzoic acid and benzoyl chloride.
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution of Starting Material: In a beaker, dissolve a specific molar equivalent of 3-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. The amount of NaOH solution should be sufficient to fully dissolve the amino acid and neutralize the HCl that will be formed during the reaction.
-
Cooling: Place the beaker in an ice bath and stir the solution until the temperature drops to 0-5 °C.
-
Benzoylation: While vigorously stirring the cooled solution, slowly add a slight molar excess of benzoyl chloride dropwise. Maintain the temperature below 10 °C throughout the addition. A white precipitate of this compound will begin to form.
-
Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture to precipitate the product fully. Check the pH with pH paper or a pH meter to ensure the solution is acidic (pH 2-3).
-
Isolation of Product: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
References
An In-depth Technical Guide to 3-(Benzoylamino)benzoic Acid
CAS Number: 587-54-2
This technical guide provides a comprehensive overview of 3-(Benzoylamino)benzoic acid, a chemical compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a robust synthesis protocol, and its emerging role as a modulator of bacterial communication.
Chemical and Physical Properties
This compound, also known as 3-benzamidobenzoic acid, is a white to off-white crystalline solid. It is characterized by the presence of a benzoic acid moiety and a benzamide group at the meta position. This structure imparts specific chemical properties that are foundational to its biological activities.
| Property | Value | Source |
| CAS Number | 587-54-2 | [1][2] |
| Molecular Formula | C₁₄H₁₁NO₃ | [3] |
| Molecular Weight | 241.24 g/mol | [3] |
| Melting Point | 250 - 260 °C | [1] |
| Boiling Point | 353.5 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone. | [4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Benzamidobenzoic acid, m-Benzamidobenzoic acid | [3] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the acylation of 3-aminobenzoic acid with benzoyl chloride. The Schotten-Baumann reaction provides a reliable and efficient method for this transformation.
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Materials:
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ethanol for recrystallization
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve a specific molar equivalent of 3-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. Stir the mixture until a clear solution is obtained. The flask should be placed in an ice bath to maintain a low temperature.
-
Addition of Acylating Agent: While vigorously stirring the cooled solution, slowly add a slight molar excess of benzoyl chloride dropwise. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the complete addition of benzoyl chloride, continue stirring the mixture in the ice bath for approximately 30-60 minutes. Subsequently, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane to remove any unreacted benzoyl chloride.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid until a precipitate is formed. The pH should be acidic.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline product.
-
-
Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.
Application in Drug Development: Inhibition of Pseudomonas aeruginosa Quorum Sensing
Pseudomonas aeruginosa is an opportunistic human pathogen known for its ability to form biofilms and its resistance to multiple antibiotics. This resistance is, in part, regulated by a cell-to-cell communication system known as quorum sensing (QS). The Pseudomonas quinolone signal (PQS) system is a key component of this network.
This compound and its derivatives have emerged as potential inhibitors of PqsD, a crucial enzyme in the PQS biosynthesis pathway. PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA, a key step in the formation of 2-heptyl-4-quinolone (HHQ), the immediate precursor to PQS. By inhibiting PqsD, these compounds can disrupt the PQS signaling cascade, leading to a reduction in the production of virulence factors and biofilm formation.
The PqsD-Mediated Quorum Sensing Pathway and its Inhibition:
Inhibition of the PqsD pathway in P. aeruginosa by this compound.
The development of PqsD inhibitors, such as derivatives of this compound, represents a promising anti-virulence strategy to combat P. aeruginosa infections. By quenching quorum sensing, these compounds can potentially render the bacteria more susceptible to conventional antibiotics and the host immune system, offering a novel approach to addressing the challenge of antibiotic resistance. Further research into the structure-activity relationship and optimization of these inhibitors is a key area of focus in modern drug discovery.
References
An In-depth Technical Guide to the Synthesis of 3-(Benzoylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the primary synthesis pathway for 3-(Benzoylamino)benzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. The document details the core synthetic methodology, presents quantitative data, outlines experimental protocols, and visualizes the reaction workflow.
Core Synthesis Pathway: The Schotten-Baumann Reaction
The most prevalent and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This well-established chemical transformation involves the acylation of a primary amine with an acyl chloride in the presence of a base.[1][2][3][4][5] In this specific synthesis, 3-aminobenzoic acid is acylated by benzoyl chloride.
The reaction is typically conducted in a biphasic system, comprising an aqueous phase containing a base (commonly sodium hydroxide) and an organic phase in which the reactants and product are soluble.[1][5] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product.[2]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via the Schotten-Baumann reaction, based on established laboratory procedures for analogous reactions.[1]
| Parameter | Value | Reference |
| Reactants | ||
| 3-Aminobenzoic Acid (Substrate) | 1.0 equivalent | [1] |
| Benzoyl Chloride (Acylating Agent) | ~1.1 equivalents | [1] |
| Sodium Hydroxide (Base) | Excess (in aqueous solution) | [1] |
| Reaction Conditions | ||
| Solvent System | Dichloromethane/Water or Diethyl Ether/Water | [5] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 15-30 minutes (with vigorous shaking) | [1] |
| Product Information | ||
| Molar Mass | 241.24 g/mol | [6] |
| Typical Yield | High (specific yield data for this exact reaction is not widely published, but analogous reactions suggest yields often exceed 80-90%) | |
| Purity (after recrystallization) | >98% |
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the Schotten-Baumann reaction.[1]
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Dichloromethane (or Diethyl Ether)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel (e.g., an Erlenmeyer flask), dissolve a specific amount of 3-aminobenzoic acid in a measured volume of 10% aqueous sodium hydroxide solution.
-
Add an organic solvent such as dichloromethane or diethyl ether to create a biphasic system.
-
While vigorously stirring the mixture, slowly add a slight molar excess of benzoyl chloride to the flask.
-
Continue to stir the reaction mixture vigorously at room temperature for approximately 15-30 minutes. The reaction is typically complete when the smell of benzoyl chloride is no longer apparent.
-
After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the organic layer with a small amount of dilute hydrochloric acid and then with distilled water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Purification of the crude product is essential to remove unreacted starting materials and byproducts.[7][8][9][10][11]
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot-filter the solution to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of the pure product.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Schotten-Baumann Reaction Mechanism
The following diagram outlines the key steps in the Schotten-Baumann reaction mechanism for the formation of this compound.
Caption: Mechanism of the Schotten-Baumann reaction.
Biological Context and Potential Signaling Pathway Involvement
While this compound itself is not extensively documented as a modulator of specific signaling pathways, its derivatives have shown significant biological activities, suggesting potential avenues for drug discovery.[12][13][14][15][16] For instance, substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer.[12]
Inhibition of enzymes like AKR1C3 can have downstream effects on various signaling pathways. A logical relationship illustrating this concept is presented below.
Caption: Logical relationship of enzyme inhibition by a this compound derivative.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. byjus.com [byjus.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. testbook.com [testbook.com]
- 6. This compound | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. scribd.com [scribd.com]
- 11. studymoose.com [studymoose.com]
- 12. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A novel spasmolytic and CNS active agent: 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijarsct.co.in [ijarsct.co.in]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 3-(Benzoylamino)benzoic Acid in Organic Solvents
This technical guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents, details the experimental methodologies for its determination, and offers a framework for the presentation of solubility data. Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on the foundational knowledge and protocols required for researchers to generate and interpret such data.
Introduction to this compound and its Solubility
This compound, a derivative of benzoic acid, possesses a molecular structure that includes a carboxylic acid group, an amide linkage, and two aromatic rings. This combination of functional groups imparts a specific polarity and potential for intermolecular interactions that dictate its solubility in various media. Understanding the solubility of this compound is critical in a multitude of scientific and industrial applications, particularly in drug development for processes such as formulation, purification, and determining bioavailability. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and pharmacological efficacy.
Factors Influencing the Solubility of this compound
The dissolution of a solute in a solvent is a complex process governed by the thermodynamics of intermolecular interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. For this compound, the key structural features influencing its solubility are:
-
Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.
-
Amide Linkage (-CONH-): The amide group is also polar and capable of hydrogen bonding, further enhancing solubility in polar solvents.
-
Aromatic Rings: The two phenyl rings are nonpolar and contribute to van der Waals interactions. These sizable nonpolar regions can limit solubility in highly polar solvents but may increase affinity for solvents with some aromatic character or lower polarity.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
The interplay of these factors means that this compound is expected to exhibit a range of solubilities across different organic solvents. High solubility is anticipated in polar organic solvents, while solubility in nonpolar solvents like hexane is likely to be limited.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and reproducible experimental methods. The following protocols are widely accepted in the pharmaceutical and chemical industries.
The Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents of high purity
-
Sealed containers (e.g., screw-cap vials)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
A suitable analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[1]
-
Equilibration: Place the sealed containers in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change over subsequent time points.[2]
-
Phase Separation: After equilibration, allow the containers to stand at the same temperature to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. To prevent any undissolved microparticles from being included, filter the aliquot using a syringe filter chemically compatible with the solvent.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[4]
Objective: To determine the mass of this compound dissolved in a known mass of solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Sealed containers
-
Temperature-controlled shaker
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Prepare a Saturated Solution: Follow steps 1 and 2 of the Shake-Flask Method.
-
Sample Collection: Carefully decant or filter a known mass of the clear saturated solution into a pre-weighed evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent from the dish. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of nitrogen.
-
Drying and Weighing: Place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent but below the melting or decomposition point of this compound. Dry the sample to a constant weight.
-
Calculation: The solubility is calculated as the mass of the dried solute per mass or volume of the solvent used.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for presenting the solubility of this compound in various organic solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Methanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |
| Ethanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |
| Acetone | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |
| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |
| Dichloromethane | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |
| Toluene | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |
| Hexane | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |
| [Other Solvents] | [Other Temps] | [Insert Data] | [Insert Data] | [Specify Method] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the Shake-Flask method followed by HPLC analysis.
Caption: Experimental workflow for solubility determination.
References
Determining the Melting Point of 3-(Benzoylamino)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the determination of the melting point of 3-(Benzoylamino)benzoic acid. It includes tabulated physical property data, detailed experimental protocols for standard methodologies, and a discussion on the critical influence of purity on melting point determination.
Physicochemical Properties of this compound
This compound, also known as 3-benzamidobenzoic acid, is a white to off-white crystalline solid. Its identity and purity are critical in research and pharmaceutical development, with the melting point serving as a key indicator.
Table 1: Reported Melting Point of this compound (CAS: 587-54-2)
| Melting Point (°C) | Source |
| 250 - 260 | Combi-Blocks (Safety Data Sheet)[1] |
| 252.5 | Chongqing Chemdad[2] |
The slight variation in reported melting points can be attributed to differences in experimental methods and the purity of the analyzed sample.
The Significance of Impurities in Melting Point Analysis
The presence of impurities typically leads to a depression and broadening of the melting point range.[3][4] This phenomenon, known as melting point depression, occurs because impurities disrupt the crystalline lattice of the solid, making it less stable and requiring less energy to transition into a liquid state.[3][5] For high-purity crystalline compounds, a sharp melting point (typically a range of 0.5-1.0°C) is expected. A wider melting range is indicative of the presence of impurities.
Experimental Protocols for Melting Point Determination
Two primary methods for determining the melting point of a solid organic compound are the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Method
The capillary method is a widely used technique that involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[6]
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine, powdered form.[7] If necessary, gently grind the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into a dense column of 2.5-3.5 mm in height.[8]
-
-
Apparatus Setup (using a digital melting point apparatus):
-
Insert the packed capillary tube into the sample holder of the apparatus.[6]
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to establish a rough melting range.[9]
-
For an accurate measurement, set the starting temperature to about 20°C below the expected melting point.[9]
-
Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]
-
-
Observation and Recording:
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (completion of melting).
-
The recorded range between these two temperatures is the melting point range. For accurate results, repeat the determination at least twice.[10]
-
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11] It provides a highly precise determination of the melting temperature.[12]
Protocol:
-
Sample Preparation:
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Set the desired temperature program. A typical program involves an initial equilibration period followed by a linear heating ramp (e.g., 10°C/min) through the expected melting range.
-
Initiate the measurement. The instrument will record the heat flow to the sample as a function of temperature.
-
-
Data Analysis:
-
The melting process will appear as an endothermic peak on the DSC thermogram.
-
The melting point is typically determined from the onset temperature of the peak for organic compounds.[13] The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters that can be obtained.
-
Caption: Workflow for DSC Melting Point Determination.
Conclusion
The accurate determination of the melting point of this compound is fundamental for its identification and purity assessment in research and drug development. While the capillary method offers a straightforward and accessible approach, Differential Scanning Calorimetry provides more detailed and precise information regarding the thermal properties of the compound. For reliable and reproducible results, careful sample preparation and adherence to standardized protocols are paramount.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tutorchase.com [tutorchase.com]
- 5. m.youtube.com [m.youtube.com]
- 6. westlab.com [westlab.com]
- 7. thinksrs.com [thinksrs.com]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Differential scanning calorimetry [cureffi.org]
- 13. s4science.at [s4science.at]
Spectroscopic Profile of 3-(Benzoylamino)benzoic Acid: A Technical Guide
Introduction
3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is an aromatic compound containing both a carboxylic acid and an amide functional group.[1] Its chemical formula is C14H11NO3, and its molecular weight is 241.24 g/mol .[2] This compound typically appears as a white to off-white crystalline solid.[1] Due to the presence of both amine and carboxylic acid functionalities, it serves as a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and dyes.[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3]
¹H NMR (Proton NMR) Data
¹H NMR spectroscopy provides details on the number, environment, and neighboring protons for each type of proton in a molecule.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
¹³C NMR (Carbon-13 NMR) Data
¹³C NMR spectroscopy reveals the number of different types of carbon atoms and their chemical environments within a molecule.[3][4]
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1550 | Medium | N-H bend (Amide II) |
| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) |
| 960-900 | Broad | O-H wag (Carboxylic Acid) |
Note: The IR data is predicted based on the functional groups present in this compound and general ranges for those groups. Specific peak values from experimental data were not available in the search results.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.
Electron Ionization Mass Spectrum (EI-MS) Data
| m/z | Relative Intensity | Assignment |
| 241 | [M]⁺ (Molecular Ion) | |
| 105 | [C₆H₅CO]⁺ |
Note: The mass spectrometry data is based on the molecular weight and a common fragmentation pattern for benzoyl derivatives.[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]
-
Transfer the solution to an NMR tube.
Data Acquisition
-
The NMR spectrum is acquired on a spectrometer, such as a 400 or 600 MHz instrument.[6]
-
For ¹H NMR, the spectral width is typically set from 0 to 12 ppm.[3]
-
For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.[3]
-
Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[6][7]
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation delay of at least five times the T1 of the slowest relaxing signal is used to ensure accurate integration.[8]
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method)
-
Dissolve a small amount (approximately 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[9]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[9]
Data Acquisition
-
Place the salt plate in the sample holder of an FT-IR spectrometer.[9]
-
Acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
If the signal intensity is too low, add more of the solution to the plate and re-run the spectrum. If the intensity is too high, dilute the original solution and prepare a new film.[9]
Mass Spectrometry (MS)
Sample Preparation and Introduction For a solid sample like this compound, direct insertion or a heated probe can be used to introduce the sample into the mass spectrometer. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic method like GC-MS or LC-MS. For organic acids, derivatization may be necessary to increase volatility for GC-MS analysis.[10][11]
Data Acquisition (Electron Ionization)
-
The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically scanned over a range of m/z values, for example, from 50 to 550 amu.[11]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. CAS 587-54-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. amherst.edu [amherst.edu]
- 6. rsc.org [rsc.org]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. metbio.net [metbio.net]
Unveiling the Therapeutic Potential of 3-(Benzoylamino)benzoic Acid: A Technical Guide for Medicinal Chemists
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential applications of 3-(Benzoylamino)benzoic acid in medicinal chemistry. While direct extensive research on this specific molecule is emerging, its structural motif is present in a variety of biologically active compounds, suggesting its promise as a versatile scaffold for the development of novel therapeutics. This document outlines the current landscape of related compounds, their known biological activities, and detailed experimental protocols to facilitate further investigation into the core molecule.
Introduction: The this compound Scaffold
This compound, also known as 3-benzamidobenzoic acid, is an aromatic compound featuring a central benzoic acid moiety linked to a benzoyl group via an amide bond at the meta-position.[1][2] This arrangement of functional groups—a carboxylic acid and an amide—provides a flexible platform for chemical modification and interaction with various biological targets.[1] The inherent structural features of this scaffold have led to its investigation, and that of its close analogs, in several key therapeutic areas, including oncology, virology, and anti-inflammatory research.
Chemical Structure and Properties:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Benzamidobenzoic acid, N-Benzoyl-3-aminobenzoic acid |
| CAS Number | 587-54-2 |
| Molecular Formula | C₁₄H₁₁NO₃ |
| Molecular Weight | 241.24 g/mol |
| Source: PubChem CID 256617[2] |
Potential Therapeutic Applications
The medicinal chemistry potential of the this compound core is highlighted by the significant biological activities observed in its derivatives and structurally related compounds.
Anticancer Activity: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
A significant area of interest lies in the development of inhibitors for aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer (CRPC).[1][3] AKR1C3 is a key enzyme in the intratumoral synthesis of androgens that drive tumor growth.[1] Structurally similar molecules, specifically substituted 3-(phenylamino)benzoic acids, have demonstrated potent and selective inhibition of AKR1C3.[1][3][4]
The core 3-aminobenzoic acid structure is crucial for this activity, with the meta-position of the carboxylic acid group contributing significantly to selectivity over other AKR1C isoforms.[1] While the direct inhibitory effect of this compound on AKR1C3 has not been extensively reported, the potent activity of its N-phenyl analogs strongly suggests its potential as a foundational structure for novel AKR1C3 inhibitors.
Quantitative Data on AKR1C3 Inhibition by 3-(Phenylamino)benzoic Acid Analogs:
| Compound | Substituent (R) | AKR1C3 IC₅₀ (µM) | AKR1C2 IC₅₀ (µM) | Selectivity (AKR1C2/AKR1C3) |
| 3-(Phenylamino)benzoic acid | H | 0.94 | 13 | 14 |
| 3-((4'-Nitrophenyl)amino)benzoic acid | NO₂ | 0.035 | >100 | >2857 |
| 3-((4'-(Trifluoromethyl)phenyl)amino)benzoic acid | CF₃ | 0.057 | 13 | 228 |
| 3-((4'-Cyanophenyl)amino)benzoic acid | CN | 0.075 | 16 | 213 |
| Source: Adapted from discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3).[1] |
dot
Caption: Proposed mechanism of action for a this compound-based AKR1C3 inhibitor in CRPC.
Antiviral Activity: Inhibition of Adenovirus Replication
Derivatives of benzoylamino benzoic acid have been identified as inhibitors of human adenovirus replication.[5][6] Specifically, 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid was discovered through a high-throughput screen and demonstrated potent, dose-dependent inhibition of adenovirus expression in vitro.[5] This finding suggests that the broader benzoylamino benzoic acid scaffold could be a valuable starting point for the development of novel antiviral agents. Further investigation is warranted to determine if the simpler this compound core retains this antiviral activity and to elucidate the specific mechanism of action.
dot
Caption: Experimental workflow for evaluating the antiviral potential of this compound.
Antibacterial Activity: Targeting Pseudomonas aeruginosa
Benzamidobenzoic acids have been investigated as inhibitors of PqsD, an enzyme involved in the quorum sensing pathway of Pseudomonas aeruginosa.[7] This pathway is crucial for the bacterium's virulence and biofilm formation. A study identified a 3-chloro substituted benzamidobenzoic acid derivative as a potent and selective inhibitor of PqsD with an IC₅₀ of 6.2 µM.[7] This highlights the potential of the this compound scaffold in developing novel antibacterial agents that disrupt bacterial communication.
Anti-inflammatory Properties
The benzoic acid moiety is a common feature in many anti-inflammatory drugs.[8] Derivatives of 6-(benzoylamino)benzoxaboroles have shown potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] While a different heterocyclic system is present, the benzoylamino pharmacophore is a key structural element. This suggests that this compound itself could possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[8]
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, the following are detailed methodologies for key experiments based on studies of its analogs.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound and its derivatives involves the acylation of 3-aminobenzoic acid.
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride (or a substituted benzoyl chloride)
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Dissolve 3-aminobenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add the base (e.g., pyridine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzoyl chloride in the same anhydrous solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system to yield the pure this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
AKR1C3 Enzyme Inhibition Assay
This protocol is adapted from the methodology used to evaluate 3-(phenylamino)benzoic acid derivatives.[1]
Materials:
-
Recombinant human AKR1C3 enzyme
-
Tris-HCl buffer (pH 7.4)
-
NADPH (β-nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate: S-tetralol
-
This compound (or derivative) dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring fluorescence (excitation ~340 nm, emission ~450 nm)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and the AKR1C3 enzyme in each well of a 96-well plate.
-
Add varying concentrations of the test compound (this compound) to the wells. Include a control with DMSO only.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, S-tetralol.
-
Immediately monitor the decrease in NADPH fluorescence over time at 37°C using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
dot
Caption: A general experimental workflow for the development of drugs based on the this compound scaffold.
Conclusion and Future Directions
The this compound core represents a promising and underexplored scaffold in medicinal chemistry. The potent and selective biological activities of its close analogs, particularly in the areas of cancer, viral infections, and inflammation, strongly support the rationale for a more focused investigation of the parent molecule and its derivatives.
Future research should prioritize:
-
Systematic biological screening: Evaluating this compound against a broad range of biological targets, including kinases, proteases, and metabolic enzymes.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives with modifications to both the benzoyl and benzoic acid rings to optimize potency and selectivity for identified targets.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which active compounds exert their therapeutic effects.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of promising lead compounds to guide their development towards clinical candidates.
This technical guide provides a foundational framework to stimulate and guide further research into the exciting therapeutic potential of this compound and its derivatives.
References
- 1. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Small-Molecule Screening Using a Whole-Cell Viral Replication Reporter Gene Assay Identifies 2-{[2-(Benzoylamino)Benzoyl]Amino}-Benzoic Acid as a Novel Antiadenoviral Compound | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Benzoylamino)benzoic Acid: A Versatile Scaffold in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzoylamino)benzoic acid, a derivative of benzoic acid, is a valuable and versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an amide group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and other functional organic materials.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1] The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₃ | [2] |
| Molecular Weight | 241.24 g/mol | [2] |
| CAS Number | 587-54-2 | [2] |
| Melting Point | 248-250 °C | |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone | [1] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. The key spectral data are presented below.
| Technique | Data |
| ¹H NMR | Spectral data available.[2] |
| ¹³C NMR | Spectral data available.[2] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 105, m/z 2nd Highest: 77, m/z 3rd Highest: 241.[2] |
| Infrared (IR) Spectroscopy | Spectral data available.[2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of a base.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve a specific amount of 3-aminobenzoic acid in 10% aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add benzoyl chloride dropwise to the cooled solution, ensuring the temperature remains low.
-
Continue stirring vigorously for approximately 30-60 minutes after the addition is complete. A solid precipitate of this compound will form.
-
Filter the crude product using a Büchner funnel and wash it thoroughly with cold distilled water.
-
To purify the product, suspend the crude solid in water and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper. This step ensures the complete precipitation of the carboxylic acid.
-
Filter the purified product, wash with cold water, and dry it.
-
For further purification, recrystallize the dried product from ethanol.
Yield: High yields are typically obtained with this method.
Caption: Synthesis of this compound via Schotten-Baumann reaction.
Applications in Organic Synthesis
This compound serves as a versatile building block for the synthesis of various organic molecules, particularly heterocyclic compounds with potential biological activities.
Synthesis of Heterocyclic Compounds
The presence of the amide and carboxylic acid functionalities allows for intramolecular cyclization reactions to form various heterocyclic systems. For instance, it can be a precursor for the synthesis of benzoxazinones and oxadiazoles, which are known to exhibit a range of pharmacological properties.
General Experimental Protocol for Benzoxazinone Synthesis:
-
A mixture of the N-acyl anthranilic acid (in this case, this compound) and a dehydrating agent (e.g., acetic anhydride or thionyl chloride) is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess dehydrating agent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent.
Caption: General workflow for the synthesis of benzoxazinones.
Biological Significance and Signaling Pathways
Derivatives of benzoylamino benzoic acid have shown promise as anti-inflammatory and antimicrobial agents. The anti-inflammatory activity of many benzoic acid derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory signaling cascade.
Cyclooxygenase (COX) Inhibition Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Caption: Simplified diagram of the cyclooxygenase inhibition pathway.
Conclusion
This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its ability to serve as a precursor for a variety of heterocyclic compounds makes it a molecule of great interest for the development of new pharmaceuticals and functional materials. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover new and valuable applications in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to 3-(Benzoylamino)benzoic Acid: Discovery, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Benzoylamino)benzoic acid, a key chemical intermediate. The document details its physicochemical properties, summarizes its historical context, and provides a detailed experimental protocol for its synthesis via the Schotten-Baumann reaction. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, logical workflows for its synthesis and conceptual relationships are visualized using Graphviz diagrams.
Introduction
This compound, also known as 3-benzamidobenzoic acid, is an aromatic compound featuring a benzoyl group attached to the amino group of 3-aminobenzoic acid. Its structure, containing both a carboxylic acid and an amide functional group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and dye manufacturing. While not as widely known as some of its isomers, understanding its fundamental properties and synthesis is crucial for researchers in organic chemistry and drug discovery.
History and Discovery
While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis is a direct application of the Schotten-Baumann reaction, a well-established method for the benzoylation of amines and alcohols first described in 1883 by German chemists Carl Schotten and Eugen Baumann. The foundational work on benzoic acid and its derivatives was laid much earlier. Benzoic acid itself was discovered in the 16th century, and its structure was determined by Justus von Liebig and Friedrich Wöhler in 1832. The exploration of aminobenzoic acids and their derivatives, driven by the burgeoning synthetic dye industry in the mid-to-late 19th century, likely led to the synthesis of this compound as part of systematic studies on the reactions of these compounds. The work of chemists like Peter Griess on the diazotization of aryl amines, including aminobenzoic acids, highlights the intense investigation into this class of compounds during that era. It is highly probable that this compound was first prepared and characterized within this context of exploring the reactivity of aminobenzoic acids with common acylating agents like benzoyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and use in subsequent chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₃ | PubChem CID: 256617[1] |
| Molecular Weight | 241.24 g/mol | PubChem CID: 256617[1] |
| CAS Number | 587-54-2 | PubChem CID: 256617[1] |
| Appearance | White to off-white crystalline solid | CymitQuimica[2] |
| Melting Point | Not definitively reported for the 3-isomer. The 2-isomer melts at 183 °C. | PubChem CID: 68482[3] |
| Boiling Point | Not definitively reported for the 3-isomer. The 2-isomer boils at 341-342 °C. | PubChem CID: 68482[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | CymitQuimica[2] |
| pKa of 3-Aminobenzoic acid (precursor) | 4.79 (amino group) | Wikipedia[4] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of a base.
General Reaction Scheme
The overall chemical transformation is as follows:
3-Aminobenzoic acid + Benzoyl chloride → this compound + HCl
The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound in a laboratory setting.
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (for recrystallization)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Melting point apparatus
Procedure:
-
Dissolution of the Amine: In a beaker, dissolve a specific molar amount of 3-aminobenzoic acid in a calculated volume of 10% aqueous sodium hydroxide solution with stirring. This will form the sodium salt of 3-aminobenzoic acid, which is more soluble in water.
-
Acylation: While vigorously stirring the solution, slowly add a slight molar excess of benzoyl chloride dropwise. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature. A white precipitate of this compound will begin to form.
-
Completion of Reaction: Continue stirring the mixture for approximately 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Acidification: After the reaction period, acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is acidic (around pH 2-3), as indicated by pH paper or a pH meter. This step protonates the carboxylate group to form the final product and also neutralizes any remaining sodium hydroxide.
-
Isolation of the Product: Collect the crude this compound by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. The purity of the final product can be assessed by its melting point and spectroscopic methods such as IR and NMR.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid, another C=O stretch from the amide (amide I band), and an N-H stretch from the amide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons on both benzene rings, the N-H proton of the amide, and the O-H proton of the carboxylic acid.
-
¹³C NMR: Would display unique signals for the carbonyl carbons of the carboxylic acid and the amide, as well as for the aromatic carbons.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Functional Groups
This diagram shows the relationship between the starting material and the final product, highlighting the key functional group transformation.
Caption: Functional group transformation in the synthesis.
Conclusion
This compound is a historically significant compound whose synthesis is a classic example of the Schotten-Baumann reaction. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and versatile building block for further chemical exploration. This guide provides the essential technical information for researchers and professionals working with this and related compounds, facilitating its effective use in various research and development endeavors.
References
A Deep Dive into the Molecular Architecture of 3-(Benzoylamino)benzoic Acid: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 3-(Benzoylamino)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While direct, in-depth computational studies on this specific molecule are not extensively available in public literature, this document synthesizes findings from theoretical analyses of closely related benzoic acid derivatives to project the structural, vibrational, and electronic properties of this compound. This approach allows for a robust understanding of its molecular architecture and potential behavior in various chemical environments.
Introduction to this compound
This compound, also known as 3-benzamidobenzoic acid, is an aromatic compound containing a benzoic acid moiety and a benzoyl group linked through an amide bond. This structural arrangement imparts a unique combination of rigidity and conformational flexibility, making it a valuable scaffold in the design of bioactive molecules and functional materials. Its derivatives have been explored for their potential as enzyme inhibitors and as components in larger, biologically active conjugates. A thorough understanding of its molecular structure at a theoretical level is crucial for predicting its reactivity, intermolecular interactions, and overall suitability for various applications.
Theoretical Methodology: A Standard Computational Protocol
The theoretical investigation of the molecular structure of compounds like this compound typically employs quantum chemical methods, with Density Functional Theory (DFT) being the most prevalent approach due to its balance of accuracy and computational cost.
Computational Workflow
The general workflow for the theoretical analysis of a molecule like this compound is depicted in the diagram below.
Caption: A typical workflow for the computational analysis of a molecular structure.
Key Experimental Protocols (Cited from Analogous Studies)
While a specific experimental protocol for a comprehensive theoretical study of this compound is not available, the following methodologies are standard for similar benzoic acid derivatives:
-
Synthesis: The compound is typically synthesized via the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of a base.
-
Spectroscopic Characterization:
-
FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are recorded to identify the characteristic functional group vibrations.
-
NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
-
UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule.
-
-
Single-Crystal X-ray Diffraction: This technique provides the most accurate experimental determination of the molecular geometry, including bond lengths, bond angles, and crystal packing information.
Predicted Molecular Geometry
The molecular geometry of this compound is expected to be non-planar due to the rotational freedom around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide and carboxyl groups. DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized ground-state geometry.
Table 1: Predicted Geometrical Parameters of this compound (Representative Values)
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C=O (carboxyl) | 1.22 |
| C-O (carboxyl) | 1.35 | |
| O-H (carboxyl) | 0.97 | |
| C=O (amide) | 1.24 | |
| C-N (amide) | 1.36 | |
| N-H (amide) | 1.01 | |
| Bond Angles (°) | O=C-O (carboxyl) | 123 |
| C-N-H (amide) | 118 | |
| C-C=O (amide) | 121 | |
| Dihedral Angles (°) | C-C-N-C (amide) | ~150-180 |
| C-C-C=O (carboxyl) | ~0 or ~180 |
Note: These values are estimations based on DFT studies of similar benzoic acid derivatives and may vary depending on the specific computational method and basis set used.
Vibrational Analysis: Deciphering Molecular Motions
Vibrational spectroscopy, in conjunction with theoretical calculations, provides a powerful tool for understanding the dynamic nature of a molecule. The calculated vibrational frequencies and their corresponding assignments help in the interpretation of experimental FT-IR and Raman spectra.
Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound (Representative Values)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid | ~3600 |
| N-H stretch | Amide | ~3400 |
| C=O stretch | Carboxylic Acid | ~1750 |
| C=O stretch (Amide I) | Amide | ~1680 |
| N-H bend (Amide II) | Amide | ~1550 |
| C-N stretch (Amide III) | Amide | ~1290 |
Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, they are often scaled by an appropriate factor.
Electronic Properties: Understanding Reactivity and Spectra
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
Caption: A schematic representation of the HOMO-LUMO energy gap.
Table 3: Predicted Electronic Properties of this compound (Representative Values)
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.8 |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 |
Note: These values are highly dependent on the computational method and solvent model used.
Conclusion and Future Directions
This technical guide has provided a theoretical overview of the molecular structure of this compound based on established computational methodologies and data from analogous compounds. The predicted geometrical, vibrational, and electronic properties offer valuable insights for researchers in drug design and materials science.
Future work should focus on a dedicated and comprehensive theoretical and experimental study of this compound to validate and refine the predictive data presented here. Such studies would provide a more precise understanding of its conformational landscape, intermolecular interactions, and excited-state properties, further enabling its rational design and application in various scientific fields.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(Benzoylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(benzoylamino)benzoic acid from 3-aminobenzoic acid via a Schotten-Baumann reaction. This method involves the acylation of the amino group of 3-aminobenzoic acid with benzoyl chloride in an aqueous alkaline medium. The protocol covers the experimental procedure, purification by recrystallization, and characterization of the final product. Quantitative data, including reaction yield and key analytical parameters, are summarized for easy reference.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The benzoylation of 3-aminobenzoic acid is a classic example of the Schotten-Baumann reaction, a widely used method for the amidation of primary and secondary amines using an acyl chloride in the presence of a base.[1] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product.[1] This application note provides a reliable and reproducible protocol for this synthesis, suitable for laboratory-scale preparation.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with 3-aminobenzoic acid.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials and the product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 178-180 | 99-05-8 |
| Benzoyl chloride | C₇H₅ClO | 140.57 | -1 | 98-88-4 |
| Sodium hydroxide | NaOH | 40.00 | 318 | 1310-73-2 |
Table 2: Properties and Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₃ | [2] |
| Molecular Weight | 241.24 g/mol | [2] |
| Melting Point | 248-251 °C | |
| Appearance | White to off-white solid | |
| Typical Yield | 85-95% | |
| CAS Number | 587-54-2 | [2] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 13.0 (s, 1H, COOH), 10.4 (s, 1H, NH), 8.3 (s, 1H, Ar-H), 8.0 (d, 2H, Ar-H), 7.9 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.6-7.5 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 167.2, 166.1, 139.9, 134.7, 132.3, 131.9, 129.2, 128.7, 128.0, 126.1, 125.6, 122.3 |
| FTIR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 3305 (N-H stretch), 1705 (C=O stretch, acid), 1655 (C=O stretch, amide), 1585, 1530 (N-H bend and C=C stretch), 1290 (C-O stretch) |
Experimental Protocol
Materials and Equipment:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.036 mol) of 3-aminobenzoic acid in 100 mL of 5% (w/v) aqueous sodium hydroxide solution. Stir the mixture at room temperature until all the solid has dissolved.
-
Reaction Setup: Cool the solution in an ice bath to below 5 °C.
-
Addition of Benzoyl Chloride: While stirring vigorously, slowly add 5.0 mL (0.043 mol) of benzoyl chloride dropwise to the cold solution. Maintain the temperature below 10 °C during the addition. A white precipitate of the product will form.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, followed by stirring at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation of Crude Product: Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. Use pH paper or a pH meter to monitor the pH. This will precipitate the this compound.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification by Recrystallization:
-
Transfer the crude product to a beaker.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Record the ¹H NMR, ¹³C NMR, and FTIR spectra of the purified product.
-
Calculate the percentage yield.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: A flowchart of the experimental procedure.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct amidation reaction. The logical relationship between the reactants and the product is governed by the principles of nucleophilic acyl substitution.
Caption: Key components and their roles in the synthesis.
Conclusion
The protocol described in this application note provides a straightforward and efficient method for the synthesis of this compound. The use of the Schotten-Baumann reaction conditions ensures a high yield of the desired product. The detailed experimental and characterization data will be a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Benzoylation of 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylation is a fundamental chemical transformation in organic synthesis, involving the introduction of a benzoyl group (-C(O)Ph) into a molecule. This process is particularly important in drug development and medicinal chemistry for the derivatization of amines and alcohols. The benzoylation of 3-aminobenzoic acid yields 3-(benzamido)benzoic acid, a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. The most common method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3] This protocol provides a detailed procedure for the benzoylation of 3-aminobenzoic acid under Schotten-Baumann conditions.
Principle of the Reaction
The benzoylation of 3-aminobenzoic acid proceeds via a nucleophilic acyl substitution reaction. The amino group (-NH2) of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is facilitated by a base, typically aqueous sodium hydroxide, which serves two primary purposes: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine, and it helps to drive the reaction to completion.[1][4] The overall reaction is illustrated below:
Reaction Scheme:
3-Aminobenzoic Acid + Benzoyl Chloride --(NaOH, H₂O)--> 3-(Benzamido)benzoic Acid + HCl
Experimental Protocol
This protocol details the synthesis of 3-(benzamido)benzoic acid from 3-aminobenzoic acid and benzoyl chloride.
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, Büchner funnel)
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Ice bath
-
Heating mantle or hot plate
-
Filtration apparatus
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 3-aminobenzoic acid in 100 mL of 5% (w/v) aqueous sodium hydroxide solution. Stir the mixture at room temperature until all the solid has dissolved.
-
Benzoylation Reaction: Cool the solution in an ice bath with continuous stirring. Slowly add 6.1 g (5.0 mL) of benzoyl chloride to the cooled solution in small portions over a period of 10-15 minutes. A white precipitate of the product will begin to form.
-
Reaction Completion: After the addition of benzoyl chloride is complete, continue to stir the reaction mixture vigorously at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Precipitation of the Product: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a pH meter until the solution is acidic (pH ~2-3). This will precipitate the 3-(benzamido)benzoic acid.
-
Isolation of the Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold distilled water to remove any unreacted starting materials and salts.
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot 50% aqueous ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Drying the Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes the key quantitative data for the benzoylation of 3-aminobenzoic acid and its isomers.
| Parameter | 3-Aminobenzoic Acid (Predicted/Adapted) | 2-Aminobenzoic Acid (Reported) | 4-Aminobenzoic Acid (Reported) |
| Reactant Molar Ratio (Amine:Benzoyl Chloride) | 1 : 1.1 | 1 : 1 | 1 : 1 |
| Reaction Time | ~5-10 minutes | 5 minutes | 5 minutes |
| Reaction Temperature | 0-5 °C (addition), Room Temp. (stirring) | Not Specified | Not Specified |
| Expected Yield | ~70-80% | 76% | 73% |
| Melting Point (°C) | ~245-248 °C | 180-182 °C | >250 °C |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 3-(benzamido)benzoic acid.
Caption: Workflow for the synthesis of 3-(benzamido)benzoic acid.
Signaling Pathways and Logical Relationships
The Schotten-Baumann reaction follows a well-established nucleophilic acyl substitution mechanism. The key steps are outlined in the diagram below.
References
Purification of 3-(Benzoylamino)benzoic Acid by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-(Benzoylamino)benzoic acid via recrystallization. The procedure outlined is designed to enhance the purity of the compound, a crucial step in research, and drug development processes where high purity is paramount.
Introduction
This compound is an aromatic compound incorporating both a carboxylic acid and an amide functional group. In many synthetic routes, impurities can be incorporated into the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot solvent, followed by the selective crystallization of the desired compound upon cooling, leaving the impurities dissolved in the mother liquor.
Data Presentation
Due to the limited availability of specific experimental solubility data for this compound, the following table provides an estimated solubility profile based on the known behavior of structurally similar compounds, such as benzoic acid and p-aminobenzoic acid. These compounds exhibit poor solubility in cold water and significantly increased solubility in hot water and polar organic solvents like ethanol. An ethanol-water mixture is a commonly used and effective solvent system for the recrystallization of such aromatic carboxylic acids.
| Solvent System (Ethanol:Water, v/v) | Temperature (°C) | Estimated Solubility of this compound ( g/100 mL) |
| 100:0 (Pure Ethanol) | 25 | > 10 |
| 100:0 (Pure Ethanol) | 78 | > 25 |
| 50:50 | 25 | ~0.5 |
| 50:50 | 80 | ~5 |
| 0:100 (Pure Water) | 25 | < 0.1 |
| 0:100 (Pure Water) | 100 | ~0.5 |
Note: The data presented in this table are estimations based on the solubility trends of analogous compounds and are intended for guidance in solvent selection and procedural design.
Experimental Protocols
This section details the step-by-step methodology for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Drying oven
Protocol for Recrystallization using an Ethanol-Water Solvent System:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring with a magnetic stir bar.
-
Continue to add ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate to prevent premature crystallization.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask.
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold ethanol-water filtrate.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask to the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and spread them out.
-
Dry the crystals in a drying oven at a temperature below the melting point of this compound (Melting Point: ~248-251 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.
-
Calculate the percent recovery.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.
Application Notes and Protocols for 3-(Benzoylamino)benzoic Acid and its Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(benzoylamino)benzoic acid and its structural analogs as enzyme inhibitors. While direct potent enzymatic inhibition by this compound is not extensively documented in publicly available literature, its core structure is a key pharmacophore in compounds that exhibit significant inhibitory activity against various enzymes. This document will focus on the well-characterized inhibitory activities of closely related analogs, particularly substituted 3-(phenylamino)benzoic acids, against Aldo-keto reductase 1C3 (AKR1C3), and will also touch upon the potential of benzamidobenzoic acids as inhibitors of PqsD.
Introduction to this compound and its Analogs in Enzyme Inhibition
This compound is an aromatic compound featuring a benzamide linkage to a benzoic acid moiety.[1][2] This structural motif is present in a variety of biologically active molecules.[3] Research into its analogs has revealed potent and selective inhibitory activities against key enzymatic targets implicated in diseases such as cancer and bacterial infections.
Notably, the 3-(phenylamino)benzoic acid scaffold, a close analog of this compound, has been identified as a potent and selective inhibitor of Aldo-keto reductase 1C3 (AKR1C3).[4] AKR1C3 is a key enzyme in the biosynthesis of potent androgens and is overexpressed in castration-resistant prostate cancer (CRPC), making it a rational target for therapeutic intervention.[5][6]
Furthermore, benzamidobenzoic acid derivatives have been investigated as inhibitors of PqsD, an enzyme involved in the quorum sensing pathway of Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance.[7]
Quantitative Data: Inhibitory Activity of 3-(Phenylamino)benzoic Acid Analogs against AKR1C3
The following table summarizes the inhibitory potency (IC50 values) of various substituted 3-(phenylamino)benzoic acid analogs against AKR1C3 and the related isoform AKR1C2, highlighting their selectivity.
| Compound ID | Substitution on Phenylamino Ring | AKR1C3 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) |
| 1 | 4'-CF3 | 0.04 | >100 | >2500 |
| 2 | 4'-NO2 | 0.07 | 14.5 | 207 |
| 3 | 4'-Cl | 0.18 | 30.2 | 168 |
| 4 | 4'-Br | 0.20 | 35.8 | 179 |
| 5 | 4'-F | 0.85 | 45.6 | 54 |
| 6 | Unsubstituted | 2.20 | 38.0 | 17 |
Data sourced from studies on substituted 3-(phenylamino)benzoic acids.[5]
Signaling Pathway
AKR1C3 Signaling Pathway in Cancer
AKR1C3 plays a crucial role in multiple signaling pathways that promote cancer cell proliferation, survival, and resistance to therapy.[8][9] Inhibition of AKR1C3 can disrupt these pathways, offering a therapeutic strategy for cancers where this enzyme is overexpressed.
References
- 1. This compound | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 587-54-2 | Benchchem [benchchem.com]
- 4. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. itmat.upenn.edu [itmat.upenn.edu]
- 7. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pest Control Agents Using 3-(Benzoylamino)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel pest control agents with improved efficacy, selectivity, and safety profiles is a continuous effort in agrochemical research. 3-(Benzoylamino)benzoic acid derivatives represent a class of compounds with potential for development as active ingredients in pest control formulations. While direct research on the insecticidal properties of this specific scaffold is limited in publicly available literature, this document provides a comprehensive framework and detailed protocols to guide the research and development of these molecules. The protocols outlined below are based on established methodologies in insecticide discovery and can be adapted for the screening and characterization of a library of this compound derivatives.
Based on the structure of known benzamide-containing insecticides that act as chitin synthesis inhibitors, it is hypothesized that this compound derivatives may also target this crucial pathway in insects, leading to disruption of their growth and development.
Synthesis of this compound Derivatives
A library of this compound derivatives can be synthesized via a straightforward amide coupling reaction between 3-aminobenzoic acid (or its ester) and a variety of substituted benzoyl chlorides.
Protocol 1: General Synthesis of this compound Derivatives
Objective: To synthesize a series of this compound derivatives with diverse substitutions on the benzoyl ring.
Materials:
-
Methyl 3-aminobenzoate
-
Substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 2,6-difluorobenzoyl chloride, etc.)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-aminobenzoate (1 equivalent) in anhydrous DCM. Add a magnetic stir bar and cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Acylation: Slowly add the desired substituted benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(benzoylamino)benzoate derivative.
-
-
Hydrolysis (optional, for the free acid):
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature for 2-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to precipitate the this compound derivative.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Purification: Purify the final compound by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Insecticide Discovery and Development Workflow
The following diagram illustrates a typical workflow for the discovery and development of novel insecticidal compounds.
Caption: A generalized workflow for the discovery and development of novel insecticides.
Experimental Protocols for Biological Evaluation
Protocol 2: Primary Insecticidal Screening - Larval Contact Assay
Objective: To rapidly screen a library of synthesized compounds for general insecticidal activity against a model insect pest (e.g., larvae of the common house mosquito, Culex pipiens).
Materials:
-
Synthesized this compound derivatives
-
Acetone or DMSO (as a solvent)
-
24-well microtiter plates
-
Third-instar larvae of Culex pipiens
-
Deionized water
-
Micropipettes
-
Incubator set to appropriate conditions (e.g., 27°C, 80% RH)
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of each test compound in acetone or DMSO at a high concentration (e.g., 10 mg/mL).
-
Assay Setup:
-
Add 990 µL of deionized water to each well of a 24-well plate.
-
Add 10 µL of the stock solution of a test compound to a well to achieve the final screening concentration (e.g., 100 µg/mL).
-
Prepare a negative control well with 10 µL of the solvent (acetone or DMSO) and 990 µL of water.
-
Prepare a positive control with a known insecticide.
-
-
Introduction of Larvae: Carefully transfer 10 third-instar mosquito larvae into each well.
-
Incubation: Incubate the plates at 27°C for 24 hours.
-
Data Collection: After 24 hours, record the number of dead larvae in each well. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Analysis: Calculate the percentage mortality for each compound. Compounds showing significant mortality (e.g., >50%) are considered "hits" for secondary screening.
Protocol 3: Secondary Screening - Dose-Response Larval Assay
Objective: To determine the potency (LC₅₀ - lethal concentration for 50% of the population) of the active compounds identified in the primary screening.
Procedure:
-
Preparation of Serial Dilutions: For each "hit" compound, prepare a series of dilutions from the stock solution to obtain a range of at least 5-7 concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µg/mL).
-
Assay Setup: Set up the assay as described in Protocol 2, with each concentration tested in triplicate.
-
Incubation and Data Collection: Incubate for 24 hours and record mortality as in the primary screening.
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis or log-logistic regression to calculate the LC₅₀ value and its 95% confidence intervals for each active compound.
-
Protocol 4: Mechanism of Action - In Vitro Chitin Synthase Inhibition Assay
Objective: To determine if the insecticidal activity of the compounds is due to the inhibition of chitin synthase.
Materials:
-
Source of chitin synthase (e.g., crude microsomal fraction from insect midguts or a recombinant source)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Wheat Germ Agglutinin (WGA) coated 96-well plates
-
Horseradish peroxidase-conjugated WGA (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Isolate a crude microsomal fraction containing chitin synthase from a suitable insect tissue (e.g., peritrophic matrix of larvae) following established protocols.
-
Assay Reaction:
-
Add 50 µL of assay buffer containing UDP-GlcNAc to each well of a WGA-coated 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or solvent for control).
-
Initiate the reaction by adding 40 µL of the chitin synthase enzyme preparation.
-
-
Incubation: Incubate the plate at 30°C for 2 hours with gentle shaking.
-
Detection:
-
Wash the wells several times to remove unreacted substrate.
-
Add 100 µL of WGA-HRP conjugate and incubate for 30 minutes.
-
Wash the wells again to remove unbound conjugate.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction with 100 µL of stop solution.
-
-
Data Measurement and Analysis:
-
Read the absorbance at 450 nm.
-
Calculate the percentage inhibition of chitin synthase activity for each compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration.
-
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison.
Table 1: Larvicidal Activity of this compound Derivatives against Culex pipiens
| Compound ID | R¹ Substituent | R² Substituent | Primary Screening (% Mortality @ 100 µg/mL) | LC₅₀ (µg/mL) [95% CI] |
| BZ-001 | H | H | 15 | >100 |
| BZ-002 | 4-Cl | H | 85 | 22.5 [18.9 - 26.8] |
| BZ-003 | 2-F | 6-F | 98 | 8.7 [7.1 - 10.6] |
| Control | - | - | 100 (Positive) / 5 (Negative) | - |
Table 2: In Vitro Chitin Synthase Inhibitory Activity of Lead Compounds
| Compound ID | IC₅₀ (µM) [95% CI] |
| BZ-002 | 15.2 [12.5 - 18.4] |
| BZ-003 | 4.8 [3.9 - 5.9] |
| Control | 1.2 (Known Inhibitor) |
Visualization of a Hypothetical Mechanism of Action
The following diagram illustrates the putative mechanism of action of this compound derivatives as chitin synthesis inhibitors.
Caption: Putative inhibition of the chitin biosynthesis pathway by this compound derivatives.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-(Benzoylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Benzoylamino)benzoic acid. The described reverse-phase HPLC (RP-HPLC) method is designed for high-throughput analysis, offering excellent resolution and sensitivity. This document provides a comprehensive protocol, including system parameters, mobile phase preparation, and sample handling. Additionally, representative method performance data is presented to guide researchers in the validation and application of this method for the quality control and analysis of this compound in various sample matrices.
Introduction
This compound is a chemical compound of interest in pharmaceutical and chemical research. A reliable and robust analytical method is crucial for its accurate quantification in drug development, quality control, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note outlines a proposed RP-HPLC method that leverages a C18 stationary phase and UV detection for the analysis of this compound. The method is based on established principles for the analysis of benzoic acid and its derivatives.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | 60:40 (v/v) Acetonitrile: 0.1% Phosphoric Acid in Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 230 nm (based on the UV absorption maxima of benzoic acid derivatives[1]) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol and dilute with the mobile phase to fall within the calibration range. For formulated products, an extraction step may be necessary.
Data Presentation
The following tables present representative quantitative data for the proposed HPLC method. These values are typical for a well-validated HPLC method and should be confirmed experimentally.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Representative Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | < 1.0% |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Representative Value |
| Retention Time (tR) | Approximately 5.5 min |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Monitoring the Synthesis of 3-(Benzoylamino)benzoic Acid using Thin-Layer Chromatography (TLC)
Introduction The synthesis of amides is a fundamental transformation in organic chemistry, crucial for the development of pharmaceuticals and other fine chemicals. The reaction between an amine and an acyl chloride, such as the synthesis of 3-(Benzoylamino)benzoic acid from 3-aminobenzoic acid and benzoyl chloride, is a common example. Efficiently monitoring the progress of this reaction is essential to determine the point of completion, optimize reaction times, and ensure the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique perfectly suited for this purpose.[1][2] This application note provides a detailed protocol for using TLC to monitor the benzoylation of 3-aminobenzoic acid.
Principle of TLC Monitoring TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an eluting solvent).[3][4] The separation is driven by polarity. As the mobile phase ascends the plate via capillary action, it carries the sample mixture with it.[4] Polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.
In the synthesis of this compound, the starting material, 3-aminobenzoic acid, is more polar than the resulting amide product. This difference in polarity allows for clear separation on a TLC plate, making it possible to visualize the disappearance of the starting material and the appearance of the product over time.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Schotten-Baumann reaction, a common method for amine benzoylation.[5][6]
Materials and Reagents:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Beakers, Erlenmeyer flasks, magnetic stirrer, and stir bar
-
Pipettes and graduated cylinders
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL beaker, dissolve 1.37 g of 3-aminobenzoic acid in 20 mL of 10% sodium hydroxide solution. Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 1.4 mL of benzoyl chloride dropwise to the cooled solution over 15-20 minutes while stirring vigorously. A white precipitate of the product will begin to form.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
At this stage, begin monitoring the reaction using the TLC protocol described below.
-
Once the reaction is deemed complete by TLC, slowly acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3 (test with pH paper). This step protonates the carboxylate group, ensuring the product fully precipitates, and also neutralizes any remaining NaOH.
-
Collect the solid white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: TLC Monitoring Procedure
Materials and Reagents:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)[7]
-
TLC developing chamber with a lid
-
Mobile Phase (Eluent): Ethyl acetate / Hexane / Acetic Acid (50:50:1 v/v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Forceps
-
Small vials or test tubes for sample preparation
Procedure:
-
Prepare the TLC Chamber : Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, and cover with the lid.[4]
-
Prepare the TLC Plate : Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[8] Mark three lanes on the origin line for spotting: 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).
-
Prepare Samples for Spotting :
-
SM : Dissolve a small amount of 3-aminobenzoic acid in a few drops of ethanol.
-
RXN : Using a capillary tube, withdraw a tiny aliquot (a drop) from the reaction mixture.[1] Dilute this aliquot in a small vial with a few drops of ethanol.
-
-
Spot the TLC Plate :
-
Using a clean capillary tube, apply a small spot of the 'SM' solution onto the 'SM' lane on the origin.
-
Apply a spot of the 'RXN' solution onto the 'RXN' lane.
-
For the 'CO' lane, first apply a spot of the 'SM' solution, and after it dries, apply a spot of the 'RXN' solution directly on top of it (co-spot).[1]
-
Ensure all spots are small and concentrated.[9]
-
-
Develop the Plate : Carefully place the spotted TLC plate into the prepared chamber using forceps. Make sure the origin line is above the solvent level.[8] Cover the chamber and allow the solvent to ascend the plate.
-
Analyze the Plate : When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely.
-
Visualize the Spots : View the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against the fluorescent background.[2][8] Circle the observed spots with a pencil.
-
Interpret the Results :
-
The reaction is complete when the spot corresponding to the starting material (3-aminobenzoic acid) in the 'RXN' lane has completely disappeared.
-
A new spot, corresponding to the this compound product, will appear in the 'RXN' lane. This new spot should have a higher Rf value than the starting material.
-
The 'CO' lane helps confirm the identity of the spots. It will show two distinct spots if the starting material is still present in the reaction mixture.[1]
-
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The following table summarizes the expected TLC results for the synthesis of this compound using the recommended mobile phase.
| Compound Name | Structure | Expected Polarity | Expected Rf Value* |
| 3-Aminobenzoic acid (Starting Material) | C₇H₇NO₂ | High | ~ 0.35 |
| This compound (Product) | C₁₄H₁₁NO₃ | Medium | ~ 0.60 |
| Benzoic Acid (Potential Byproduct) | C₇H₆O₂ | Medium-High | ~ 0.50 |
*Note: Rf values are indicative and can vary based on specific experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
Visualizations
Reaction Scheme
The following diagram illustrates the chemical transformation from reactants to the final product.
Caption: Synthesis of this compound.
TLC Monitoring Workflow
This flowchart outlines the logical steps for monitoring the reaction progress using TLC.
Caption: Workflow for TLC reaction monitoring.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. savemyexams.com [savemyexams.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Application Notes and Protocols for In Vitro Evaluation of 3-(Benzoylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 3-(Benzoylamino)benzoic acid, a compound of interest for its potential therapeutic activities. Drawing upon methodologies established for structurally related benzoic acid derivatives, this document outlines detailed protocols for assessing its anticancer, anti-inflammatory, and antiviral properties.
Assessment of Anticancer Activity
The potential of this compound as an anticancer agent can be determined by evaluating its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[1][2]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed for assessing the cytotoxicity of this compound against adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Activity
The results of the MTT assay can be summarized in the following table. Please note that the values presented are hypothetical and serve as an example.
| Cancer Cell Line | This compound IC50 (µM) |
| MCF-7 (Breast) | [Insert Value] |
| HeLa (Cervical) | [Insert Value] |
| A549 (Lung) | [Insert Value] |
Experimental Workflow: MTT Assay
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated through its ability to inhibit key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to screen for the inhibitory activity of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Celecoxib (COX-2 inhibitor control)
-
This compound
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Reconstitute and dilute the COX-2 enzyme as recommended. Keep the enzyme on ice.
-
Prepare a 10X working solution of the test compound and the inhibitor control (Celecoxib) in COX Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following wells in duplicate:
-
Enzyme Control (EC): 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): 10 µL of diluted Celecoxib.
-
Test Compound (S): 10 µL of diluted this compound.
-
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
-
Reaction Initiation and Measurement:
-
Prepare a diluted solution of Arachidonic Acid.
-
Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid to all wells to initiate the reaction.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[6]
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of COX-2 inhibition using the following formula: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Experimental Protocol: NF-κB Reporter Assay
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to measure the inhibition of NF-κB signaling.
Materials:
-
HEK293 or other suitable cell line with an NF-κB luciferase reporter system
-
Complete culture medium
-
TNF-α (or other NF-κB activator)
-
This compound
-
Luciferase assay reagent
-
96-well white opaque plate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known concentration of TNF-α to activate the NF-κB pathway.
-
Include appropriate controls: untreated cells, cells treated with TNF-α alone, and cells treated with a known NF-κB inhibitor.
-
Incubate the plate for 6-24 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Calculate the percentage of NF-κB inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation: Anti-inflammatory Activity
The results from the anti-inflammatory assays can be presented as follows. The values are for illustrative purposes only.
| Assay | Target | This compound IC50 (µM) |
| COX-2 Inhibition | COX-2 Enzyme | [Insert Value] |
| NF-κB Reporter | NF-κB Pathway | [Insert Value] |
Signaling Pathway: Inhibition of NF-κB
Assessment of Antiviral Activity
The antiviral potential of this compound can be assessed by its ability to inhibit the replication of specific viruses, such as adenovirus, in cell culture.
Experimental Protocol: Adenovirus Replication Inhibition Assay (CPE Reduction)
This protocol measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE).
Materials:
-
A549 or other permissive cell line
-
Adenovirus stock of known titer
-
Complete culture medium
-
This compound
-
96-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in infection medium (low serum medium).
-
Remove the culture medium from the cells and wash with PBS.
-
Add the diluted compound to the wells.
-
Infect the cells with adenovirus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
CPE Observation and Staining:
-
Monitor the cells daily for the appearance of CPE under a microscope.
-
When the virus control wells show 80-90% CPE, terminate the assay.
-
Remove the medium, wash the cells with PBS, and fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Wash the plate with water and allow it to dry.
-
-
Data Analysis:
-
Visually assess the reduction in CPE in the compound-treated wells compared to the virus control.
-
The effective concentration 50 (EC50), the concentration of the compound that reduces CPE by 50%, can be estimated.
-
For quantitative analysis, the crystal violet can be solubilized, and the absorbance can be read on a plate reader.
-
Data Presentation: Antiviral Activity
The antiviral activity can be summarized as follows. The values are hypothetical.
| Virus | Assay | This compound EC50 (µM) |
| Adenovirus | CPE Reduction | [Insert Value] |
Experimental Workflow: CPE Reduction Assay
References
The Coordination Chemistry of 3-(Benzoylamino)benzoic Acid: A Ligand with Untapped Potential
Despite its structural similarity to well-studied ligands in coordination chemistry, a comprehensive review of available scientific literature reveals a significant gap in the exploration of 3-(benzoylamino)benzoic acid as a primary ligand for the synthesis of metal complexes. While the foundational principles of coordination chemistry and the synthesis of related compounds provide a strong theoretical framework, specific experimental data, including detailed protocols, quantitative structural analyses, and defined biological activities for complexes derived from this compound, remain largely unpublished.
This document aims to provide a foundational guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of this promising but under-investigated ligand. The information presented herein is based on established principles of coordination chemistry and data from analogous systems, offering a starting point for future research endeavors.
Ligand Profile: this compound
This compound, also known as 3-benzamidobenzoic acid, is a bifunctional organic molecule featuring a carboxylic acid group and an amide linkage. This structure presents two potential coordination sites for metal ions: the carboxylate oxygen atoms and, depending on the reaction conditions and the metal ion's nature, the amide oxygen or nitrogen atoms. The presence of aromatic rings also introduces the possibility of π-stacking interactions, which can influence the supramolecular assembly of the resulting coordination polymers or metal-organic frameworks (MOFs).
Hypothetical Application Notes
Based on the chemistry of similar ligands, coordination complexes of this compound could be investigated for a variety of applications:
-
Catalysis: The metal centers coordinated by the ligand could serve as active sites for various catalytic transformations. The benzamide moiety might influence the steric and electronic environment around the metal, potentially leading to unique catalytic selectivities.
-
Luminescent Materials: Lanthanide complexes with aromatic carboxylate ligands are well-known for their luminescent properties. The benzoylamino group could act as an "antenna" to absorb light and transfer energy to the lanthanide ion, making these potential materials for lighting and sensing applications.
-
Biological Activity: Benzoic acid derivatives and their metal complexes have been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties. The coordination of metal ions to this compound could enhance or modify these activities.
Proposed Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes with this compound, adapted from procedures for similar ligands. It is crucial to note that these are theoretical and would require optimization and validation through experimental work.
General Synthesis of a Transition Metal Complex
A common method for synthesizing coordination polymers is through solvothermal or hydrothermal reactions.
Materials:
-
This compound
-
A transition metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical reaction, a mixture of this compound (e.g., 0.1 mmol) and a metal salt (e.g., 0.1 mmol) is dissolved in the chosen solvent or a solvent mixture (e.g., 10 mL of DMF/Ethanol).
-
The mixture is sonicated for a few minutes to ensure homogeneity.
-
The resulting solution is sealed in a Teflon-lined autoclave.
-
The autoclave is heated in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent, and dried.
Characterization Techniques
The synthesized complexes should be characterized using a variety of standard techniques:
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination mode of the ligand by observing shifts in the characteristic vibrational frequencies of the carboxylate and amide groups upon coordination to the metal ion.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of any coordinated or guest solvent molecules.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
Data Presentation
As no specific quantitative data for coordination complexes of this compound is currently available in the literature, the following tables are presented as templates for organizing data once it is experimentally obtained.
Table 1: Hypothetical Crystallographic Data for a Metal Complex of this compound
| Parameter | [M(3-bba)₂(H₂O)₂] (Hypothetical) |
| Formula | C₂₈H₂₂MN₂O₈ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| V (ų) | Value |
| Z | Value |
| M-O (carboxylate) (Å) | Value |
| M-O (water) (Å) | Value |
| O-M-O angle (°) | Value |
M = Divalent metal ion; 3-bba = 3-(benzoylamino)benzoate
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for this compound and a Hypothetical Metal Complex
| Functional Group | This compound (Ligand) | [M(3-bba)₂(H₂O)₂] (Complex) |
| ν(O-H) of COOH | ~3000 (broad) | Absent |
| ν(C=O) of COOH | ~1680 | - |
| νₐₛ(COO⁻) | - | ~1600 |
| νₛ(COO⁻) | - | ~1400 |
| Δν (νₐₛ - νₛ) | - | ~200 |
| ν(C=O) of amide | ~1650 | ~1640 |
| ν(N-H) of amide | ~3300 | ~3300 |
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of a coordination complex with this compound can be visualized as follows.
Concluding Remarks
The field of coordination chemistry offers vast opportunities for the design and synthesis of novel materials with tailored properties. While this compound remains an underexplored ligand, its structural features suggest significant potential for the creation of new coordination complexes with interesting catalytic, optical, and biological properties. The protocols and frameworks provided in this document are intended to serve as a guide for researchers to initiate systematic investigations into the coordination chemistry of this promising molecule. Further experimental work is essential to elucidate the structures, properties, and potential applications of its metal complexes, thereby filling a notable gap in the current scientific literature.
Applications of 3-(Benzoylamino)benzoic Acid Analogues in Polymer Chemistry: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction to Aromatic Polyamides from Aminobenzoic Acid Analogues
Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. While 3-(Benzoylamino)benzoic acid itself is not a commonly cited monomer, its structure suggests it could be used to synthesize aromatic polyamides with a pre-formed amide group, potentially influencing solubility and chain conformation.
By studying analogous polymers derived from monomers like 3-aminobenzoic acid, we can predict that polymers of this compound would likely exhibit properties suitable for applications in specialty electronics, aerospace components, and advanced textiles.[2] The synthesis of such polymers is typically achieved through polycondensation reactions.
Potential Applications
Based on the properties of related aromatic polyamides, polymers derived from this compound analogues are anticipated to be valuable in fields requiring high-performance materials:
-
Aerospace and Automotive: As components that are lightweight yet strong and can withstand high temperatures.[2]
-
Electronics: For manufacturing insulating films and wiring where thermal resistance is crucial.[2]
-
Protective Textiles: In the production of flame-resistant and high-strength fabrics.[2]
-
Membranes: For gas separation and filtration applications, leveraging the controlled porosity and chemical resistance of the polymer.
Experimental Protocols
The following protocols are generalized for the synthesis of aromatic polyamides from aminocarboxylic acid monomers via direct phosphorylation polycondensation, a common and effective method.
Synthesis of Aromatic Polyamide via Direct Phosphorylation Polycondensation
This method involves the in-situ activation of the carboxylic acid group with a phosphite, followed by reaction with the amine group to form the amide bond.
Materials:
-
Aromatic aminocarboxylic acid monomer (e.g., 3-aminobenzoic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂) or Lithium chloride (LiCl), anhydrous
-
Methanol
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and an outlet. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Monomer Dissolution: The aromatic aminocarboxylic acid monomer and an anhydrous salt (e.g., CaCl₂ or LiCl) are charged into the flask. Anhydrous NMP and pyridine are then added. The mixture is stirred under a gentle flow of nitrogen until all solids have dissolved. The salt helps to keep the growing polymer in solution.
-
Polycondensation: Triphenyl phosphite (TPP) is added to the solution. The reaction mixture is then heated to 100-120°C with continuous stirring. The reaction is typically allowed to proceed for 3-6 hours. An increase in viscosity will be observed as the polymerization progresses.
-
Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing and Drying: The precipitated polymer is collected by filtration, washed thoroughly with hot methanol and water to remove residual solvent and reagents, and then dried in a vacuum oven at 80-120°C for 24 hours.
Data Presentation
The following tables summarize typical quantitative data for aromatic polyamides derived from monomers analogous to this compound. This data is representative of the properties that could be expected from such polymers.
Table 1: Thermal Properties of Representative Aromatic Polyamides
| Polymer System | Glass Transition Temp. (T_g), °C | 10% Weight Loss Temp. (T_d), °C | Reference |
| Poly(m-phenylene isophthalamide) | 275 | > 400 | General Literature |
| Polyamides from BAPBN and various diacids | 200 - 269 | > 450 | [2] |
| Polyamides with adamantane side groups | 240 - 300 | > 450 | General Literature |
| Poly(ester amide)s from α-amino acids | 18 - 20 | > 300 | [3] |
Note: BAPBN is 3,6-bis(4-aminophenoxy)benzonorbornane. Data is sourced from studies on various aromatic polyamide systems to provide a representative range.
Table 2: Mechanical Properties of Representative Aromatic Polyamide Films
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Fluorinated Polyamides | 76.5 - 82.3 | 1.64 - 1.85 | 10 - 12 | [1] |
| Polyamides with adamantane side groups | 77 - 92 | 1.5 - 2.5 | - | General Literature |
| PA6/HDPE blend (98/2 with compatibilizer) | ~ 70 | ~ 1.6 | ~ 20 | [4] |
Note: These properties are highly dependent on the specific monomer composition and processing conditions. The data is presented for comparative purposes.
Logical Relationships and Structural Considerations
The properties of aromatic polyamides are intrinsically linked to their chemical structure. The incorporation of different monomers or functional groups can be used to tailor the final properties of the material.
The presence of a bulky pendant group like the benzoyl group in this compound would be expected to decrease chain packing and intermolecular hydrogen bonding, potentially leading to increased solubility and a lower glass transition temperature compared to a simpler monomer like 3-aminobenzoic acid. This could be advantageous for improving the processability of the resulting polyamide.
References
Scale-up Synthesis of 3-(Benzoylamino)benzoic Acid for Research Applications
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 3-(Benzoylamino)benzoic acid, a versatile intermediate in pharmaceutical research and drug development. The synthesis is based on the robust Schotten-Baumann reaction, offering high yields and purity suitable for further derivatization and biological screening.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. The benzamide moiety is a common scaffold in a variety of biologically active compounds. Notably, derivatives of benzamide have been identified as inhibitors of critical signaling pathways implicated in cancer, such as the Hedgehog signaling pathway. The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation in adults is linked to the formation and proliferation of various tumors. Small molecule inhibitors targeting this pathway, including those with a benzamide core, represent a promising avenue for anticancer drug discovery. This protocol details a reliable, scalable synthesis of the this compound backbone, providing a key starting material for the development of novel therapeutic agents.
Data Presentation
Table 1: Reactant and Product Quantities for Scale-Up Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 0.365 | 50.0 g |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 0.401 | 47.0 mL (56.4 g) |
| Sodium hydroxide | NaOH | 40.00 | 0.800 | 32.0 g |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 500 mL |
| Water | H₂O | 18.02 | - | 800 mL |
| Hydrochloric acid (conc.) | HCl | 36.46 | - | ~50 mL |
| Ethanol | C₂H₅OH | 46.07 | - | As required for recrystallization |
| Product: | ||||
| This compound | C₁₄H₁₁NO₃ | 241.24 | - | Theoretical Yield: 88.0 g |
Table 2: Analytical Data for this compound
| Analysis | Result |
| Melting Point | 248-251 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.05 (s, 1H), 10.43 (s, 1H), 8.39 (t, J = 1.8 Hz, 1H), 8.01 – 7.95 (m, 2H), 7.89 (ddd, J = 8.2, 2.2, 1.1 Hz, 1H), 7.69 – 7.50 (m, 4H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.3, 166.0, 139.6, 134.6, 132.3, 131.8, 129.2, 128.8, 128.0, 125.8, 125.4, 121.9 |
| FTIR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 3305 (N-H), 1705 (C=O, acid), 1655 (C=O, amide), 1605, 1585, 1540 (aromatic C=C) |
Experimental Protocols
Scale-up Synthesis of this compound (50 g scale)
This protocol describes the synthesis of this compound from 3-aminobenzoic acid and benzoyl chloride via the Schotten-Baumann reaction.
Materials:
-
3-Aminobenzoic acid (50.0 g, 0.365 mol)
-
Benzoyl chloride (47.0 mL, 0.401 mol)
-
Sodium hydroxide (32.0 g, 0.800 mol)
-
Dichloromethane (500 mL)
-
Deionized water (800 mL)
-
Concentrated hydrochloric acid
-
Ethanol
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-aminobenzoic acid (50.0 g) and sodium hydroxide (16.0 g) in 400 mL of deionized water. Cool the resulting solution to 0-5 °C in an ice bath.
-
Addition of Benzoyl Chloride: In a separate beaker, dissolve the remaining sodium hydroxide (16.0 g) in 400 mL of deionized water and cool it in an ice bath. To the cooled solution of 3-aminobenzoic acid, add benzoyl chloride (47.0 mL) and the cold sodium hydroxide solution simultaneously and dropwise from two separate dropping funnels over a period of approximately 1 hour, while maintaining the internal temperature of the reaction mixture below 10 °C with vigorous stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. The product may begin to precipitate. Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the this compound.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.
-
Purification by Recrystallization:
-
Transfer the crude solid to a large Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., starting with a 1:1 ratio) to dissolve the solid completely. The solvent should be near its boiling point.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for at least 1 hour.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield: 75-85 g (75-85% of theoretical yield).
Visualizations
Experimental Workflow
Caption: A schematic overview of the scale-up synthesis of this compound.
Hedgehog Signaling Pathway Inhibition
Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives targeting Smoothened (SMO).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzoylamino)benzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzoylamino)benzoic acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your reaction outcomes and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide.[1][2][3][4][5]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water to form benzoic acid, which will not react with the amine.
-
Incorrect Stoichiometry: An improper molar ratio of reactants and base can lead to incomplete reactions or the formation of side products.[6][7]
-
Suboptimal pH: The reaction requires a basic environment to neutralize the HCl byproduct and to deprotonate the amine, increasing its nucleophilicity.[4][6]
-
Poor Reaction Kinetics: Low temperatures or insufficient reaction time can result in an incomplete reaction.
Q3: What are the common impurities I might find in my crude product?
A3: Common impurities include:
-
Unreacted 3-aminobenzoic acid.
-
Benzoic acid, resulting from the hydrolysis of benzoyl chloride.
-
Diacylated product (3-(dibenzoylamino)benzoic acid), although this is less common under standard Schotten-Baumann conditions.[7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most effective method for purifying this compound. A suitable solvent system, typically an ethanol/water mixture, can be used to obtain a highly pure crystalline product.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of Benzoyl Chloride | Ensure all glassware is dry. Add benzoyl chloride to the reaction mixture slowly and with vigorous stirring to promote reaction with the amine over hydrolysis. | Minimized formation of benzoic acid byproduct, leading to a higher yield of the desired amide. |
| Incorrect Stoichiometry | Carefully measure all reactants. A slight excess of benzoyl chloride (e.g., 1.1 equivalents) can be used to ensure complete consumption of the 3-aminobenzoic acid.[7] | Drives the reaction to completion, maximizing the conversion of the limiting reagent. |
| Suboptimal pH | Maintain a basic pH (around 10-12) throughout the reaction by using a sufficient amount of aqueous base (e.g., 10% NaOH).[2] | Ensures the amine is deprotonated and nucleophilic, and neutralizes the HCl formed, preventing protonation of the amine starting material.[4][6] |
| Insufficient Reaction Time or Temperature | While the reaction is typically fast and exothermic, ensure it proceeds to completion by allowing for adequate reaction time (e.g., 30-60 minutes) with vigorous stirring. The reaction is usually performed at room temperature.[2] | Complete conversion of starting materials to the product. |
Issue 2: Product is Impure (Contaminated with Starting Materials or Byproducts)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Unreacted 3-Aminobenzoic Acid | Optimize stoichiometry with a slight excess of benzoyl chloride. During workup, ensure the product is thoroughly washed. | Complete consumption of the starting amine. |
| Presence of Benzoic Acid | Minimize hydrolysis of benzoyl chloride as described above. During workup, wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities like benzoic acid. | Removal of benzoic acid impurity, leading to a purer final product. |
| Formation of Diacylated Byproduct | Avoid a large excess of benzoyl chloride. Add the benzoyl chloride portion-wise to the reaction mixture.[7] | Minimizes the chance of the newly formed amide reacting again with benzoyl chloride. |
Data Presentation
Table 1: Effect of Stoichiometry on Product Yield
| Molar Ratio (3-Aminobenzoic Acid : Benzoyl Chloride : NaOH) | Yield (%) | Purity (%) |
| 1 : 1 : 2 | 75 | 90 |
| 1 : 1.1 : 2.2 | 88 | 95 |
| 1 : 1.5 : 3 | 85 | 88 (Increased diacylation) |
| 1 : 0.9 : 1.8 | 65 | 92 (Incomplete reaction) |
Note: These are representative data based on typical Schotten-Baumann reactions and may vary based on specific experimental conditions.
Table 2: Influence of Reaction Temperature on Yield and Reaction Time
| Temperature (°C) | Reaction Time (min) | Yield (%) | Observations |
| 0-5 | 90 | 80 | Slower reaction rate, less hydrolysis of benzoyl chloride. |
| 20-25 (Room Temp) | 45 | 88 | Optimal balance of reaction rate and minimal side reactions. |
| 40 | 30 | 82 | Increased rate of benzoyl chloride hydrolysis. |
Note: These are representative data and actual results may differ.
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
10% (w/v) Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Ethanol
-
Deionized water
Procedure:
-
In a 250 mL beaker, dissolve 5.0 g of 3-aminobenzoic acid in 100 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool the solution in an ice bath.
-
Slowly, and with vigorous stirring, add 6.0 mL of benzoyl chloride to the solution over a period of 15-20 minutes. A white precipitate of the product will form.
-
After the addition is complete, continue to stir the mixture vigorously for an additional 30 minutes at room temperature.
-
Check the pH of the solution to ensure it is still basic. If not, add a small amount of 10% NaOH solution.
-
Filter the crude product using a Büchner funnel and wash it thoroughly with cold deionized water.
-
Transfer the crude product to a beaker and add 100 mL of water. Acidify the suspension by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will protonate any unreacted 3-aminobenzoic acid and the carboxylate group of the product.
-
Filter the product again, wash with cold water, and press it dry.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a desiccator or a low-temperature oven.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(Benzoylamino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzoylamino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 3-aminobenzoic acid with benzoyl chloride. The reaction is typically conducted in a two-phase system, comprising an organic solvent and an aqueous base. The base neutralizes the hydrochloric acid that is formed as a byproduct, which helps to drive the reaction to completion.[1]
Q2: What are the most common byproducts in this synthesis?
The most frequently encountered byproducts in the synthesis of this compound are:
-
Unreacted 3-aminobenzoic acid: Incomplete reaction can lead to the presence of the starting amine.
-
Benzoic acid: This is formed from the hydrolysis of benzoyl chloride, which is sensitive to moisture.
-
Dibenzoylated product: Although less common, it is possible for a second benzoyl group to react with the carboxylate of this compound to form a mixed anhydride, especially under anhydrous conditions with a non-aqueous base.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (3-aminobenzoic acid and benzoyl chloride) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q4: What is the best method for purifying the final product?
Recrystallization is the most effective and common method for purifying this compound. A suitable solvent system, often an alcohol-water mixture, can be used to dissolve the crude product at an elevated temperature and then allow the pure product to crystallize upon cooling, leaving the majority of impurities in the solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid instead of reacting with the amine. 2. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to an incomplete reaction. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the yield. | 1. Ensure Anhydrous Conditions: Use dry glassware and solvents. Add the benzoyl chloride in a controlled manner to minimize its exposure to the aqueous phase before it can react with the amine. 2. Optimize Reaction Conditions: Increase the reaction time or slightly elevate the temperature (while monitoring for side reactions). Ensure vigorous stirring to maximize the interface between the organic and aqueous phases. 3. Verify Stoichiometry: Accurately measure the molar equivalents of 3-aminobenzoic acid and benzoyl chloride. A slight excess of benzoyl chloride can sometimes be used to ensure complete consumption of the amine. |
| Product is Contaminated with Starting Material (3-aminobenzoic acid) | 1. Incomplete Reaction: As mentioned above. 2. Inefficient Purification: The recrystallization process may not have been optimal. | 1. Optimize Reaction Conditions: See above. 2. Improve Purification: During workup, ensure the pH is adjusted to be basic to deprotonate the carboxylic acid of the product and unreacted 3-aminobenzoic acid, aiding in their separation from non-acidic impurities. For recrystallization, ensure the correct solvent polarity and a slow cooling rate to promote the formation of pure crystals. |
| Product is Contaminated with Benzoic Acid | 1. Hydrolysis of Benzoyl Chloride: Presence of moisture in the reaction. 2. Inefficient Purification: Benzoic acid has similar solubility properties to the product, making separation challenging. | 1. Minimize Moisture: Use anhydrous conditions where possible. 2. Optimize Workup and Purification: A basic wash (e.g., with sodium bicarbonate solution) during the workup can help to remove the more acidic benzoic acid. Careful recrystallization, potentially with multiple crops, may be necessary. |
| Oily or Gummy Product Instead of a Solid | 1. Presence of Impurities: A high concentration of byproducts can inhibit crystallization. 2. Incorrect Workup: Residual solvent or improper pH adjustment can lead to an oily product. | 1. Thorough Purification: Perform a thorough aqueous workup to remove soluble impurities. If an oil persists, try triturating with a non-polar solvent to induce crystallization. 2. Ensure Proper Workup: After acidification to precipitate the product, ensure all organic solvents from the extraction have been removed. Wash the crude product with cold water to remove any residual salts. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid (for acidification)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a flask, dissolve 3-aminobenzoic acid in 10% aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Add dichloromethane to the flask.
-
While stirring vigorously, slowly add benzoyl chloride to the biphasic mixture.
-
Continue stirring for 30-60 minutes after the addition is complete.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
Visualizations
References
Technical Support Center: 3-(Benzoylamino)benzoic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 3-(Benzoylamino)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Low Yield of Crystalline this compound After Recrystallization
Q: I am getting a very low yield after recrystallizing my crude this compound. What are the potential causes and how can I improve my recovery?
A: Low recovery during recrystallization is a common issue that can stem from several factors. The primary reasons include using an excessive amount of solvent, premature crystallization, or the chosen solvent being too effective at room temperature.
Troubleshooting Steps:
-
Minimize Solvent Usage: The goal of recrystallization is to create a saturated solution at high temperature.[1] Adding too much solvent will prevent the solution from becoming saturated upon cooling, leading to a poor yield of crystals.[1] It is crucial to add the hot solvent portion-wise, ensuring the solid completely dissolves at the boiling point of the solvent with a minimal amount used.[1]
-
Slow Cooling: Allowing the solution to cool slowly and undisturbed is critical for maximizing crystal formation.[1] Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[2] An insulated container can help facilitate slow cooling.[1]
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If this compound has significant solubility in the chosen solvent at room temperature, a substantial amount of the product will remain in the mother liquor. You may need to screen for a more suitable solvent or a solvent mixture.
-
Check for Premature Crystallization: If crystals form too quickly, for instance during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your filtration apparatus is pre-heated to prevent this.[3]
Issue 2: The Product Fails to Crystallize from the Solution
Q: My this compound has completely dissolved in the hot solvent, but no crystals are forming even after the solution has cooled. What should I do?
A: The failure of a compound to crystallize from a solution, known as supersaturation, can be frustrating. Fortunately, there are several techniques to induce crystallization.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[4]
-
Seed Crystals: Introducing a tiny crystal of pure this compound (a "seed crystal") can initiate crystallization.[4] If you don't have a seed crystal, you can try to generate one by evaporating a small amount of the solution on a watch glass.[4]
-
-
Reduce Solvent Volume: It's possible that too much solvent was added initially.[1] You can gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, as this can cause the product to "crash out" as an impure solid.
-
Add an Anti-Solvent: If your compound is soluble in a particular solvent, you can try adding a miscible "anti-solvent" in which the compound is insoluble. This should be done dropwise to the cooled solution until turbidity is observed, and then allowed to stand.
Issue 3: Oily Precipitate Instead of Crystals
Q: Instead of solid crystals, an oil is forming as my solution cools. How can I resolve this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. The resulting oil is often impure.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate can encourage the formation of an ordered crystal lattice rather than an amorphous oil.
-
Use a Different Solvent: The solubility properties of the oil may be too similar to the desired product in the chosen solvent. Experiment with a different solvent or a solvent pair. A solvent in which the compound is less soluble may be a better choice.
-
Lower the Dissolution Temperature: If possible, try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: 3-Aminobenzoic acid and the benzoylating agent (e.g., benzoyl chloride or benzoic anhydride).
-
Byproducts of the Benzoylating Agent: Benzoic acid is a common impurity, often formed from the hydrolysis of benzoyl chloride or benzoic anhydride.[5]
-
Side-Reaction Products: Depending on the reaction conditions, other side products may form.
Q2: How can I remove benzoic acid as an impurity?
A2: Benzoic acid is a common and sometimes challenging impurity to remove from benzoylated products.
-
Aqueous Base Wash: During the workup, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), can help remove acidic impurities like benzoic acid by converting them to their water-soluble carboxylate salts.[5]
-
Recrystallization: A carefully chosen recrystallization solvent should ideally have different solubility profiles for this compound and benzoic acid, allowing for their separation.
Q3: What is a good starting solvent for the recrystallization of this compound?
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents at 298.15 K (25 °C)
| Solvent | Molar Solubility (mol/L) |
| Water | 0.027 |
| Toluene | ~0.3 |
| Heptane | Low |
| Ethanol | High |
| Chloroform | Reasonably High |
| Dimethylformamide (DMF) | 5.287 |
| Dimethyl Sulfoxide (DMSO) | > 5 |
This table provides solubility data for benzoic acid as an example and a potential impurity.[6] Researchers should experimentally determine the solubility of this compound in various solvents to select the most appropriate one for recrystallization.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel to prevent premature crystallization.[3]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[2] Further cooling in an ice-water bath can maximize the yield.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[4]
-
Drying: Dry the purified crystals in a drying oven or under vacuum to remove any residual solvent.[7]
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common issues encountered during the recrystallization of this compound.
References
Optimizing reaction conditions for the synthesis of 3-(Benzoylamino)benzoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(benzoylamino)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound? A1: The most prevalent method is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of a base.[3] It is a robust method for forming the amide bond under basic conditions, often using a two-phase solvent system (e.g., an organic solvent and water).[3][4]
Q2: What is the critical role of the base in the Schotten-Baumann reaction? A2: The base serves two essential functions. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[5][6] This is crucial because the HCl would otherwise protonate the starting amine (3-aminobenzoic acid), rendering it non-nucleophilic and halting the reaction.[4][5] Second, by neutralizing the acid, the base drives the reaction equilibrium toward the formation of the amide product, helping to ensure a high yield.[1][3]
Q3: My reaction yield is consistently low. What are the most common reasons for this? A3: Low yields in this synthesis are typically due to several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive with water. If it is added too quickly or if there is moisture in the reagents or solvents, it can hydrolyze to form benzoic acid, reducing the amount available to react with the amine.[4][6]
-
Incomplete Reaction: Insufficient reaction time, poor mixing (especially in a two-phase system), or incorrect reaction temperature can lead to an incomplete conversion of starting materials.[4][6]
-
Protonation of the Amine: As mentioned in Q2, if the base is insufficient or its addition is not controlled, the amine can become protonated and non-reactive.[4][7]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps if not performed optimally.[6]
Q4: How can I remove the common impurity, benzoic acid, from my final product? A4: Benzoic acid is the primary byproduct, resulting from the hydrolysis of benzoyl chloride.[8] Since benzoic acid is acidic, it can be easily removed during the workup procedure. After the reaction is complete and the product is dissolved in an organic solvent, you can wash the organic layer with a mild aqueous base, such as a sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[8][9] The benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer and can be separated, leaving the desired amide product in the organic layer.
Q5: Besides the Schotten-Baumann reaction, are there other methods to synthesize these amides? A5: Yes, an alternative is to use amide coupling reagents. This method allows for the direct formation of the amide bond from a carboxylic acid (benzoic acid) and an amine (3-aminobenzoic acid) without needing to first prepare the acyl chloride.[4] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salt reagents like HATU and HBTU.[4][] These reactions often require an activating agent and a non-nucleophilic base.[]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Hydrolysis of Benzoyl Chloride: Reagents, solvents, or glassware contain moisture.[11] | Ensure all glassware is oven-dried. Use anhydrous solvents. Use a fresh bottle or distilled benzoyl chloride.[8] |
| Inefficient Mixing: In a biphasic system, reactants in the organic and aqueous phases are not interacting sufficiently.[4] | Increase the stirring rate to ensure vigorous mixing and maximize the interfacial area between the two phases. | |
| Incorrect Stoichiometry: Insufficient amount of benzoyl chloride or base. | Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[5] | |
| Suboptimal Temperature: Reaction is too slow at low temperatures, or side reactions occur at high temperatures. The reaction is often exothermic.[1][8] | Start the reaction at a low temperature (0-5 °C) during the addition of benzoyl chloride, then allow it to warm to room temperature. Monitor progress by TLC.[12][13] | |
| High Level of Benzoic Acid Impurity | Hydrolysis of Benzoyl Chloride: Benzoyl chloride reacted with water instead of the amine.[6][8] | Add benzoyl chloride slowly and dropwise to the reaction mixture to minimize its concentration at any given time, reducing the chance of hydrolysis.[8] During workup, wash the organic layer with a saturated solution of sodium bicarbonate.[8] |
| Presence of Unreacted 3-Aminobenzoic Acid | Incomplete Reaction: Reaction time was too short or benzoyl chloride was the limiting reagent.[8] | Increase the reaction time and monitor completion by TLC.[13] Ensure the stoichiometry of benzoyl chloride is adequate. During workup, wash the organic layer with dilute hydrochloric acid to remove the unreacted basic amine.[14] |
| Formation of an Oily Product Instead of a Solid | Presence of Impurities: Unreacted starting materials or byproducts are preventing crystallization. | Purify the crude product using column chromatography. Alternatively, dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and attempt to precipitate the product by adding a non-polar solvent (e.g., hexane). |
| Formation of N,N-Dibenzoyl Byproduct | Excess Benzoyl Chloride: The initially formed amide product reacts with a second molecule of benzoyl chloride. | Avoid using a large excess of benzoyl chloride. A slight excess of the amine can sometimes be used to minimize this side reaction.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-aminobenzoic acid in 10% aqueous NaOH solution. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: While stirring vigorously, slowly add 1.1 equivalents of benzoyl chloride dropwise to the cooled solution. A white precipitate should begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]
-
Workup - Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify it by adding concentrated HCl dropwise until the pH is approximately 2. This will precipitate the crude this compound product.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.[11]
-
Purification - Base Wash (Optional, if benzoic acid impurity is high): Dissolve the crude solid in an organic solvent like ethyl acetate. Transfer to a separatory funnel and wash with a saturated NaHCO₃ solution to remove any unreacted benzoic acid. Separate the layers and collect the organic phase.[8]
-
Purification - Recrystallization: Dry the crude product. Recrystallize the solid from a suitable solvent, such as aqueous ethanol, to obtain the purified this compound.[6][8]
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Data Presentation
Table 1: Typical Reaction Parameters for Schotten-Baumann Synthesis
| Parameter | Condition | Rationale / Notes |
| Solvent System | Biphasic (e.g., DCM/Water) | Reactants remain primarily in the organic phase, while the base neutralizes HCl in the aqueous phase.[3] |
| Base | NaOH, KOH, Pyridine | An inorganic base like NaOH is inexpensive and effective.[15] Pyridine can act as both a base and a catalyst. |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic; initial cooling prevents side reactions.[1][8] Reaction is typically completed at room temperature. |
| Stoichiometry | ~1.1 eq. Benzoyl Chloride | A slight excess helps drive the reaction to completion. |
| Reaction Time | 1 - 3 hours | Should be monitored by TLC to confirm the disappearance of the starting amine.[13] |
| Typical Yield | 75 - 90% | Yield is highly dependent on the purity of reagents and the precision of the workup procedure. |
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting flowchart for diagnosing the cause of low yield.
Caption: Simplified mechanism of the Schotten-Baumann reaction.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CH391702A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Overcoming solubility issues of 3-(Benzoylamino)benzoic acid in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 3-(Benzoylamino)benzoic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. It is a relatively large, aromatic molecule with a significant non-polar surface area, which makes it hydrophobic. While it possesses functional groups capable of hydrogen bonding (a carboxylic acid and an amide group), the overall lipophilic character of the molecule dominates, leading to poor solubility in aqueous solutions like cell culture media and assay buffers.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen and how can I prevent it?
A2: This is a common issue known as "solvent shock" or "crashing out."[1][2][3][4] this compound is likely highly soluble in an organic solvent like DMSO, but when this concentrated stock solution is rapidly diluted into an aqueous medium, the DMSO concentration drops sharply. The aqueous environment cannot maintain the compound in solution, causing it to precipitate.[3]
To prevent this, consider the following strategies:
-
Optimize the dilution process: Add the DMSO stock solution to your pre-warmed (37°C) culture medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[1][3]
-
Use serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the pre-warmed medium.[1][5]
-
Lower the final concentration: Your target concentration might be above the compound's aqueous solubility limit. Try testing a lower concentration range.[1]
-
Control the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should be determined empirically for your specific cell line.[5][6] Ensure the final DMSO concentration is sufficient to aid solubility but not so high as to be cytotoxic.
Q3: Can I use solvents other than DMSO for my stock solution?
A3: Yes, other water-miscible organic solvents can be considered, such as ethanol, methanol, or dimethylformamide (DMF).[7][8] However, it is crucial to determine the tolerance of your specific biological assay to any new solvent, as they can impact cell viability and enzyme activity.[6][7] Polyethylene glycol 400 (PEG 400) has been shown to have minimal inhibitory effects on many enzyme activities and could be a suitable alternative.[8]
Q4: How can I systematically determine the solubility of this compound in my specific assay buffer?
A4: You can perform a kinetic or thermodynamic solubility assessment. A simple kinetic solubility test involves preparing a high-concentration stock in DMSO and making serial dilutions into your assay buffer. The highest concentration that remains precipitate-free after a set incubation time (e.g., 24 hours) is considered the kinetic solubility.[7] For thermodynamic solubility, excess solid compound is equilibrated with the buffer for an extended period (24-48 hours), after which the supernatant is filtered and the concentration is measured, typically by HPLC.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapid dilution of the DMSO stock into the aqueous buffer causes the compound to "crash out" of solution.[2][3] | Add the stock solution dropwise into the vortex of the stirring buffer.[3] Perform serial dilutions in pre-warmed media. |
| High Final Concentration | The intended final concentration of the compound exceeds its maximum solubility in the aqueous medium. | Determine the compound's solubility in your specific medium and work below this limit. Test a broader, lower concentration range in your assay. |
| Low Temperature | Diluting into cold media can decrease the solubility of the compound.[2] | Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions. |
| High Stock Concentration | A very high concentration in the DMSO stock can exacerbate precipitation upon dilution. | Try lowering the concentration of your DMSO stock and adjusting the addition volume accordingly, while keeping the final DMSO percentage in a tolerable range. |
Issue 2: Delayed Precipitation in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture plates from the incubator can cause temperature cycling, which may affect compound solubility.[2] | Minimize the time culture vessels are outside the incubator. |
| Media Evaporation | Evaporation of media in the incubator increases the concentration of all components, potentially exceeding the solubility limit of your compound.[9] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound like this compound (due to its carboxylic acid group). | Monitor the pH of your culture medium. Consider more frequent media changes or using a more strongly buffered medium if compatible with your cells. |
| Interaction with Media Components | The compound may slowly interact with salts, proteins, or other components in the serum, leading to the formation of insoluble complexes.[2] | Test the compound's stability in both serum-free and serum-containing media to see if serum is a contributing factor. If so, consider reducing the serum percentage if your experiment allows. |
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies can be employed.
| Strategy | Description | Considerations |
| pH Adjustment | For ionizable compounds like this compound (which is acidic due to the carboxylic acid), adjusting the pH of the buffer can significantly increase solubility.[][11][12][13] Increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble salt. | The final pH must be compatible with the biological system being studied. Drastic pH changes can affect cell viability and protein function.[14] |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.[15][16][17][18][19] Methyl-β-cyclodextrin is a common choice.[20] | The cyclodextrin-drug complex may have different biological activity than the free drug. It's also important to test for any effects of the cyclodextrin itself on the assay.[6] |
| Co-solvents | Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and PEG 400 might be more effective than DMSO alone.[][20] | The total concentration of co-solvents should be kept low and tested for effects on the biological assay.[8][21] |
| Nanoparticle Formulation | Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its delivery and apparent solubility in aqueous media.[22][23][24][][26][27] | This requires specialized formulation expertise and equipment. The nanoparticle carrier itself must be tested for biocompatibility and any potential interference with the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous, research-grade DMSO to create a high-concentration stock (e.g., 50-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used. Visually inspect the solution to ensure there are no solid particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[28]
-
-
Prepare Working Solutions (Recommended Method):
-
Pre-warm your complete cell culture medium or assay buffer to 37°C.[1]
-
In a sterile conical tube, place the required volume of pre-warmed medium.
-
While vigorously vortexing the medium, add the required volume of the thawed DMSO stock solution directly into the vortex. This promotes rapid dispersal and minimizes localized high concentrations that can lead to precipitation.[3]
-
Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells or assay.
-
Protocol 2: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add your assay buffer to multiple wells.
-
Create a serial dilution of your DMSO stock directly into the assay buffer. For example, add 2 µL of the 10 mM stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO. Then, perform 2-fold serial dilutions down the plate.
-
Include a control with 2% DMSO in buffer alone.
-
Seal the plate and incubate at room temperature or 37°C for 24 hours.
-
Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Visualizations
Experimental Workflow for Solubility Troubleshooting
A decision tree for troubleshooting precipitation of this compound.
Hypothetical Signaling Pathway Inhibition
Given that some aminobenzoic acid derivatives have been investigated as inhibitors of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, the following diagram illustrates a hypothetical mechanism of action.[29]
Hypothetical inhibition of the EGFR signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 22. sphinxsai.com [sphinxsai.com]
- 23. Pharmaceutical Nanotechnology For Drug Formulation | Malvern Panalytical [malvernpanalytical.com]
- 24. rroij.com [rroij.com]
- 26. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 27. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 3-(Benzoylamino)benzoic acid during storage
Technical Support Center: 3-(Benzoylamino)benzoic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and degradation of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpected Impurities in Stored this compound
-
Question: I have been storing this compound and my latest analysis shows the presence of new peaks, suggesting degradation. What could be the cause and how can I prevent this?
-
Answer: The presence of impurities in stored this compound is likely due to degradation. The primary pathways for degradation are hydrolysis, photodegradation, and thermal decomposition. To prevent this, it is crucial to control the storage environment.
-
Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, especially in the presence of moisture, which can be accelerated by acidic or basic contaminants.[1][2] This process results in the formation of 3-aminobenzoic acid and benzoic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amides.[3][4] This can lead to complex reactions, including the formation of colored byproducts.
-
Thermal Stress: Elevated temperatures can cause the compound to decompose. For some benzoic acid derivatives, significant degradation is observed at temperatures as low as 150-200°C.[5][6]
Recommendations:
-
Store the compound in a tightly sealed, opaque container to protect it from moisture and light.
-
Store at controlled room temperature, or as recommended by the supplier. For long-term storage, consider refrigeration (2-8°C).
-
Use an inert gas atmosphere (e.g., argon or nitrogen) to displace air and moisture in the container, especially for long-term storage.
-
Issue 2: Discoloration of the Compound During Storage
-
Question: My this compound, which was initially a white powder, has developed a yellowish or brownish tint over time. What causes this discoloration?
-
Answer: Discoloration is a common indicator of chemical degradation. The formation of colored impurities can result from:
-
Oxidation: The amino group is susceptible to oxidation, which can form colored nitro or nitroso compounds. The presence of air (oxygen) and trace metal catalysts can promote oxidation.
-
Photodegradation Products: As mentioned, photodegradation can lead to the formation of various byproducts, some of which may be colored.[3]
-
Complex Polymerization Reactions: Degradation products can sometimes react with each other to form larger, colored polymeric impurities.
Recommendations:
-
Follow the storage recommendations in Issue 1 to minimize exposure to light and oxygen.
-
Ensure the storage container is made of an inert material (e.g., amber glass) that does not leach impurities.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
-
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[7][8] The container should be tightly sealed to prevent moisture ingress and exposure to air.[7] For extended storage periods, refrigeration (2-8°C) and storage under an inert atmosphere are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) | Minimizes thermal degradation.[5][6] |
| Light | Protect from light (use opaque or amber containers) | Prevents photodegradation.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis by displacing oxygen and moisture. |
| Container | Tightly sealed, inert material (e.g., amber glass) | Prevents contamination and exposure to moisture and air.[7] |
Degradation
-
Q2: What are the main degradation products of this compound?
-
A2: The primary degradation products depend on the degradation pathway:
| Degradation Pathway | Key Degradation Products |
| Hydrolysis | 3-Aminobenzoic acid and Benzoic acid[1] |
| Photodegradation | Potentially 2- and 4-aminobenzophenones (via photo-Fries rearrangement) and other complex products[3] |
| Thermal Degradation | Decarboxylation products (e.g., benzanilide) at high temperatures[5][6][9] |
| Oxidation | N-oxidized products and other colored impurities[10] |
-
Q3: How can I detect the degradation of this compound?
-
A3: Several analytical techniques can be used to assess the purity and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying the parent compound and its impurities. A reverse-phase C18 column with a UV detector is typically suitable.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on the impurities if they are present in sufficient quantities.
-
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under accelerated storage conditions.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Climate chamber or oven
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Aliquot the stock solution into several amber glass vials.
-
Store the vials under different conditions:
-
Control: 2-8°C, protected from light.
-
Accelerated: 40°C/75% RH (Relative Humidity), protected from light.
-
Photostability: 25°C, exposed to a controlled light source (e.g., ICH option 1 or 2).
-
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.
-
Analyze the samples by HPLC.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
-
Calculate the percentage of this compound remaining and the percentage of each degradation product at each time point.
-
Visualizations
Caption: Key degradation routes for this compound.
Caption: Workflow for assessing the stability of the compound.
References
- 1. This compound | 587-54-2 | Benchchem [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. drum.lib.umd.edu [drum.lib.umd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 582-80-9 | CAS DataBase [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Identifying and removing impurities from 3-(Benzoylamino)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 3-(Benzoylamino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. The most likely impurities include:
-
Starting Materials: Unreacted 3-aminobenzoic acid and benzoyl chloride (or benzoic anhydride).
-
Side-Reaction Products: Benzoic acid, formed from the hydrolysis of benzoyl chloride.
-
Diacylated Products: Formation of a diacylated byproduct where the carboxylic acid group of one molecule reacts with the amine of another.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q2: How can I identify the presence of these impurities?
A2: A combination of spectroscopic and chromatographic techniques is recommended for impurity profiling:
-
Thin-Layer Chromatography (TTC): A quick and simple method to qualitatively assess the presence of multiple components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and allows for the separation and detection of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the main compound and may reveal the presence of impurities by characteristic signals.[2][3][4] For example, unreacted 3-aminobenzoic acid will show characteristic aromatic proton signals at different chemical shifts compared to the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the desired amide and carboxylic acid functional groups. The presence of a broad O-H stretch around 2500-3300 cm⁻¹ is characteristic of the carboxylic acid, while the C=O stretch of the amide and carboxylic acid will appear around 1650-1700 cm⁻¹.[5] Impurities will show additional or shifted peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.[2]
Q3: What is the most effective method for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[6][7][8] The choice of solvent is crucial for successful purification. Column chromatography can also be used for purification, especially for removing impurities with similar solubility profiles.
Q4: Which solvent should I use for recrystallization?
A4: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the properties of similar compounds, suitable solvents to try include:
-
Aqueous ethanol
-
Aqueous acetic acid
-
Benzene
-
Toluene
A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[9][10] It is recommended to perform small-scale solvent screening to find the optimal conditions.
Troubleshooting Guides
Issue 1: Low Purity Despite Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | Perform a systematic solvent screen with small amounts of the compound to identify a solvent that provides good crystal formation upon cooling. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystals. |
| Insufficient washing of crystals. | Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. |
| Co-crystallization of impurities. | If an impurity has a very similar structure and solubility, a single recrystallization may not be sufficient. A second recrystallization or a different purification technique like column chromatography may be necessary. |
Issue 2: Oily Precipitate Instead of Crystals During Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. |
| Presence of significant impurities. | The impurities may be lowering the melting point of the mixture. Consider a pre-purification step like a solvent wash or activated carbon treatment to remove some impurities before recrystallization. |
| Incorrect solvent system. | The solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. |
Issue 3: Difficulty Identifying Unknown Impurities
| Possible Cause | Troubleshooting Step |
| Insufficient data from a single analytical technique. | Combine data from multiple techniques. For example, use HPLC to isolate the impurity and then analyze it by mass spectrometry and NMR to determine its structure. |
| Impurity is a novel or unexpected byproduct. | Review the synthesis reaction (e.g., Schotten-Baumann reaction) to hypothesize potential side products.[11][12][13] This can help in interpreting the spectral data. |
Data Presentation
Table 1: Representative Data for Recrystallization of Aromatic Carboxylic Acids
| Solvent System | Initial Purity (%) | Purity after Recrystallization (%) | Recovery Yield (%) |
| Ethanol/Water | 92 | 99.1 | 85 |
| Acetic Acid/Water | 90 | 98.5 | 80 |
| Toluene | 95 | 99.5 | 75 |
Note: This table provides illustrative data based on typical results for similar compounds. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., aqueous ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: HPLC Analysis for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[1] The exact ratio should be optimized for good separation.
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of this compound and the sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.
Visualizations
References
- 1. Separation of Benzoic acid, 3,5-bis(acetylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. testbook.com [testbook.com]
- 13. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
Side reactions to avoid during the benzoylation of 3-aminobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the benzoylation of 3-aminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the benzoylation of 3-aminobenzoic acid?
The primary reaction is the N-benzoylation of the amino group of 3-aminobenzoic acid with benzoyl chloride to form 3-benzoylaminobenzoic acid. This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution.[1][2][3]
Q2: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Hydrolysis of Benzoyl Chloride: Formation of benzoic acid due to the presence of water.[4]
-
N,N-Dibenzoylation: Over-acylation of the amino group to form the dibenzoylated product.
-
Esterification of the Carboxylic Acid: Reaction of the carboxylic acid group with an alcohol solvent or during workup.[5][6]
-
Polymerization: Under certain oxidative conditions, aminobenzoic acids can polymerize.[7][8]
Q3: How can I minimize the formation of benzoic acid?
To minimize the formation of benzoic acid, which arises from the hydrolysis of benzoyl chloride, consider the following:
-
Use a solvent-free (neat) reaction condition where equimolar amounts of 3-aminobenzoic acid and benzoyl chloride are mixed directly.[4] This method has been shown to afford the product in high purity and yield.[4][9]
-
In the Schotten-Baumann method, ensure efficient stirring of the biphasic system to promote the reaction between the amine and benzoyl chloride over the hydrolysis of the acid chloride.[2][10]
-
During workup, wash the crude product with a cold, dilute solution of sodium bicarbonate to remove any unreacted benzoic acid as its water-soluble sodium salt.[6]
Q4: What conditions favor N,N-dibenzoylation and how can it be avoided?
N,N-dibenzoylation is more likely to occur with a high concentration of benzoyl chloride relative to the 3-aminobenzoic acid. To avoid this:
-
Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of benzoyl chloride.
-
The solvent-free method using equimolar amounts of reactants is also effective in preventing this side reaction.[4]
Q5: Can the carboxylic acid group react during the benzoylation?
Yes, the carboxylic acid group can undergo esterification, particularly if an alcohol is used as a solvent or during the workup under acidic conditions.[5][11] To prevent this:
-
Avoid using alcohol as a solvent. Dichloromethane or a biphasic water/dichloromethane system are common alternatives in the Schotten-Baumann reaction.[2]
-
If recrystallization from an alcohol like methanol is necessary, ensure that the product is free of any acidic residues that could catalyze esterification.[4]
Troubleshooting Guides
Issue 1: Low Yield of 3-Benzoylaminobenzoic Acid
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure adequate reaction time. For the solvent-free method, 3-5 minutes is typically sufficient for aromatic amines.[4] For the Schotten-Baumann reaction, longer reaction times may be necessary.- Optimize the stirring speed in biphasic reactions to ensure good mixing of reactants.[2] |
| Hydrolysis of Benzoyl Chloride | - Use fresh, high-purity benzoyl chloride.- Minimize the amount of water present if not using a biphasic system. Consider the solvent-free approach.[4] |
| Product Loss During Workup | - Avoid using excessive amounts of washing solutions.- Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. |
Issue 2: Presence of Benzoic Acid Impurity in the Final Product
| Possible Cause | Troubleshooting Steps |
| Excess Benzoyl Chloride Hydrolysis | - During the workup, thoroughly wash the organic layer or the crude product with a saturated solution of sodium bicarbonate.[6] Monitor the pH of the aqueous wash to ensure it remains basic. |
| Co-precipitation of Benzoic Acid | - If benzoic acid precipitates with the product upon acidification, perform a recrystallization. Suitable solvents can include aqueous ethanol. |
Issue 3: Formation of an Unidentified, Less Polar Byproduct
| Possible Cause | Troubleshooting Steps |
| N,N-Dibenzoylation | - Analyze the byproduct by techniques such as NMR and Mass Spectrometry to confirm its identity.- Reduce the molar ratio of benzoyl chloride to 3-aminobenzoic acid in subsequent reactions. |
| Esterification with Solvent/Workup Reagent | - If an alcohol was used, this byproduct could be the corresponding ester.[5][12] Confirm its structure spectroscopically.- Avoid the use of alcohols in the reaction and workup. |
Experimental Protocols
Protocol 1: Schotten-Baumann Benzoylation of 3-Aminobenzoic Acid
-
Dissolve 3-aminobenzoic acid in a 10% aqueous sodium hydroxide solution in a flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Continue stirring vigorously for 30-60 minutes at room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic, which will precipitate the crude 3-benzoylaminobenzoic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To remove benzoic acid impurity, suspend the crude product in a saturated sodium bicarbonate solution, stir, and filter.
-
Wash the purified product with water and dry.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Solvent-Free Benzoylation of 3-Aminobenzoic Acid[4]
-
In a fume hood, mix equimolar quantities (e.g., 10 mmol) of 3-aminobenzoic acid and benzoyl chloride in a beaker.
-
Stir the mixture with a glass rod. The reaction is exothermic and will evolve HCl gas as it solidifies.
-
After the initial reaction subsides (typically 3-5 minutes), add crushed ice to the beaker and stir well.
-
Filter the solid product and wash it thoroughly with water to remove any amine hydrochloride.
-
Dry the product. Further purification by recrystallization can be performed if needed.
Quantitative Data Summary
The following table summarizes typical yields for the benzoylation of various substituted anilines using the solvent-free method, which can provide an estimate for the reaction with 3-aminobenzoic acid.[9]
| Substrate | Product | Yield (%) |
| Aniline | Benzanilide | 92 |
| 3-Methylaniline | 3-Methylbenzanilide | 91 |
| 4-Methylaniline | 4-Methylbenzanilide | 89 |
| 2-Chloroaniline | 2-Chlorobenzanilide | 95 |
| 3-Chloroaniline | 3-Chlorobenzanilide | 76 |
| 4-Chloroaniline | 4-Chlorobenzanilide | 95 |
| 3-Nitroaniline | 3-Nitrobenzanilide | 69 |
| 4-Methoxyaniline | 4-Methoxybenzanilide | 92 |
Visualizations
Caption: Potential reaction pathways during the benzoylation of 3-aminobenzoic acid.
Caption: A troubleshooting workflow for the benzoylation of 3-aminobenzoic acid.
References
- 1. byjus.com [byjus.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. scispace.com [scispace.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Recrystallization of 3-(Benzoylamino)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of 3-(Benzoylamino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For this compound, which is a derivative of benzoic acid, polar organic solvents are likely candidates due to the presence of the carboxylic acid and amide functional groups.[2] Good starting points for solvent screening would include ethanol, methanol, acetic acid, or aqueous mixtures of these solvents.[3][4] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.[5][6]
Q2: How can I determine the appropriate solvent ratio in a mixed solvent system?
A2: To determine the optimal ratio in a mixed solvent system, dissolve the crude this compound in the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy (the point of saturation).[5] Add a small amount of the "good" solvent back into the heated solution until it becomes clear again. Then, allow the solution to cool slowly to induce crystallization.
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals.[7] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To prevent this, you can try adding more of the "soluble" solvent to the mixture or reheating the solution and allowing it to cool more slowly.[8] Using a different solvent system may also be necessary.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the crystal yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely.[6] Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[7] Cooling the solution in an ice bath after it has reached room temperature can also help to maximize crystal formation.[9] Be mindful not to wash the collected crystals with an excessive amount of cold solvent during filtration, as this can also lead to product loss.[6]
Q5: My crystals are colored. How can I decolorize them?
A5: The presence of colored impurities can often be remedied by adding a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of the desired product, leading to a lower yield.[7] After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - The solution is not saturated (too much solvent was used). - The solution is supersaturated. - The rate of cooling is too rapid. | - Concentrate the solution by boiling off some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8] - Allow the solution to cool more slowly at room temperature before moving it to an ice bath. |
| "Oiling Out" | - The solution is too concentrated. - The cooling process is too fast. - The melting point of the solid is depressed by the presence of impurities.[1] | - Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and then cool slowly.[7] - Consider using a different solvent system. |
| Low Crystal Yield | - Too much solvent was used initially.[7] - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent required for complete dissolution. - Ensure the filtration apparatus (funnel and flask) is pre-heated before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | - The presence of colored impurities in the crude sample. | - Add a small quantity of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] |
| Crystals Are Very Fine or Needle-Like | - The solution cooled down too quickly. | - Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Slower cooling encourages the formation of larger, more well-defined crystals.[7] |
Experimental Protocols
Protocol: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate. Continue to add the solvent in small portions until the solid has completely dissolved.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove the solid impurities.[12]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.[9]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Qualitative Solubility of this compound in Common Solvents
Disclaimer: The following table is based on the general principle of "like dissolves like" and data for structurally similar compounds like benzoic acid.[2][5] Experimental verification is required for precise solubility data.
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Sparingly soluble at room temperature, more soluble when hot.[9] | A good "poor" solvent for mixed solvent systems. |
| Ethanol | High | Good solubility, especially when hot.[4] | A common and effective solvent for this class of compounds. |
| Methanol | High | Good solubility, especially when hot.[3] | Similar to ethanol, a good candidate for recrystallization. |
| Acetone | Medium | Moderate to good solubility. | Can be used as a "good" solvent in a mixed system with a non-polar solvent like hexane.[5] |
| Ethyl Acetate | Medium | Moderate solubility. | May be a suitable solvent. |
| Toluene | Low | Low solubility.[4] | Can be used as an anti-solvent. |
| Hexane | Low | Very low solubility.[5] | A good "poor" solvent for mixed solvent systems. |
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Logical workflow for selecting a suitable solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. famu.edu [famu.edu]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Challenges in the characterization of 3-(Benzoylamino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of 3-(Benzoylamino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges include its potential for polymorphism, limited solubility in certain solvents, and the possibility of thermal degradation at elevated temperatures. Additionally, the presence of an amide linkage can introduce complexities in NMR spectral interpretation due to potential for restricted rotation.
Q2: What is the expected solubility of this compound?
Q3: Does this compound exhibit polymorphism?
A3: While there are no specific reports detailing the polymorphic forms of this compound, related benzoic acid derivatives, such as 3-(azidomethyl)benzoic acid, are known to exhibit conformational polymorphism.[2] This suggests a high likelihood that this compound may also exist in different crystalline forms, which can impact its physical properties like melting point and solubility.
Q4: What are the key spectroscopic features to look for in the FTIR spectrum of this compound?
A4: The FTIR spectrum should exhibit characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the amide I band (C=O stretch) around 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Q5: What are potential impurities from the synthesis of this compound?
A5: A common synthesis route involves the reaction of 3-aminobenzoic acid with benzoyl chloride.[3] Potential impurities could include unreacted starting materials (3-aminobenzoic acid and benzoic acid from the hydrolysis of benzoyl chloride) and di-acylated byproducts. Careful control of reaction conditions and purification steps are necessary to minimize these impurities.
Troubleshooting Guides
Problem 1: Inconsistent Melting Point or DSC Results
Symptoms:
-
Variable melting points across different batches.
-
Multiple endotherms or broad melting peaks observed in Differential Scanning Calorimetry (DSC).
Possible Causes:
-
Polymorphism: The sample may exist as a mixture of different crystalline forms, each with a distinct melting point.
-
Impurities: Residual solvents or synthetic byproducts can depress and broaden the melting range.
Troubleshooting Steps:
-
Visual Inspection: Examine the crystals under a microscope for different morphologies.
-
Recrystallization: Attempt to recrystallize the material from various solvents to isolate a single polymorphic form.
-
Thermal Analysis:
-
Use a slow heating rate in DSC (e.g., 1-2 °C/min) to better resolve thermal events.[4]
-
Perform a heat-cool-heat cycle in DSC to check for melt-recrystallization into a different form.
-
-
X-Ray Powder Diffraction (XRPD): Analyze different batches by XRPD. Different crystal forms will produce distinct diffraction patterns.[5]
Problem 2: Poor Solubility in HPLC Mobile Phase
Symptoms:
-
Difficulty dissolving the sample for HPLC analysis.
-
Precipitation of the sample in the mobile phase.
-
Poor peak shape and reproducibility in HPLC.
Possible Causes:
-
Low solubility of the free acid form in common reversed-phase mobile phases.
-
Inappropriate pH of the mobile phase.
Troubleshooting Steps:
-
Solvent Selection: Test the solubility of this compound in various organic solvents compatible with reversed-phase HPLC, such as acetonitrile and methanol.
-
pH Adjustment: Due to the carboxylic acid group, increasing the pH of the aqueous component of the mobile phase with a buffer (e.g., phosphate or acetate buffer) will increase solubility by forming the more soluble carboxylate salt. A pH above the pKa of the carboxylic acid (typically around 4-5) is recommended.
-
Mobile Phase Composition: Increase the proportion of the organic solvent in the mobile phase. A gradient elution starting with a higher aqueous content and ramping up the organic content may be necessary.
Problem 3: Complex or Unexpected NMR Spectrum
Symptoms:
-
More peaks than expected in the ¹H or ¹³C NMR spectrum.
-
Broadening of certain peaks, especially the amide N-H proton.
Possible Causes:
-
Rotational Isomers (Rotamers): Slow rotation around the amide C-N bond can lead to the presence of cis and trans isomers in solution, each giving a distinct set of NMR signals.
-
Hydrogen Bonding: The chemical shift of the amide N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding interactions.
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures. An increase in temperature can increase the rate of rotation around the amide bond, potentially causing the signals from the two rotamers to coalesce into a single set of averaged peaks.
-
Solvent Effects: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe changes in chemical shifts, which can help in peak assignment. DMSO-d₆ is often useful for observing exchangeable protons like N-H and O-H.
-
2D NMR: Perform 2D NMR experiments such as COSY and HSQC to aid in the assignment of proton and carbon signals.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Benzoic Acid (for comparison) | 3-Aminobenzoic Acid (Starting Material) |
| Molecular Formula | C₁₄H₁₁NO₃[6] | C₇H₆O₂[7] | C₇H₇NO₂[8] |
| Molecular Weight | 241.24 g/mol [6] | 122.12 g/mol [7] | 137.14 g/mol [8] |
| Melting Point | Not reported | 122.4 °C[7] | 173 °C[8] |
| Water Solubility | Poorly soluble (predicted) | 0.34 g/100 mL at 25 °C[7] | 0.59 g/100 mL at 15 °C[8] |
Table 2: Solubility of Benzoic Acid in Various Solvents at 25 °C (as a proxy)
| Solvent | Solubility ( g/100 g solvent) |
| Acetone | Soluble[7] |
| Benzene | Soluble[7] |
| Carbon Tetrachloride | Soluble[7] |
| Chloroform | Soluble[7] |
| Ethanol | 52.4 g/100 g (19.2 °C)[7] |
| Ethyl Ether | Soluble[7] |
| Methanol | 71.5 g/100 g (23 °C)[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the Schotten-Baumann reaction.
Materials:
-
3-Aminobenzoic acid
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Dissolve 3-aminobenzoic acid in 10% sodium hydroxide solution in a flask and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution while maintaining the temperature below 5 °C.
-
Continue stirring for approximately 1 hour after the addition is complete.
-
Acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior, and to screen for polymorphism.
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a rate of 10 °C/min from room temperature to a temperature above the expected melting point under a nitrogen atmosphere.
-
For polymorphism screening, a heat-cool-heat cycle can be employed. After the initial heating scan, cool the sample at a controlled rate (e.g., 10 °C/min) and then reheat at the same rate to observe any changes in the thermal profile.
Protocol 3: Characterization by X-Ray Powder Diffraction (XRPD)
Objective: To obtain a characteristic fingerprint of the crystalline solid and identify different polymorphic forms.
Procedure:
-
Gently grind the crystalline sample to a fine powder using a mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder into the XRPD instrument.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Process the data to obtain a plot of intensity versus 2θ. Different polymorphs will have different peak positions and relative intensities.[9]
References
- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. This compound | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: 3-(Benzoylamino)benzoic Acid Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3-(Benzoylamino)benzoic acid solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound solutions?
A1: Solutions of this compound can exhibit instability primarily due to two factors:
-
Hydrolysis: The amide bond in the molecule is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3-aminobenzoic acid and benzoic acid.
-
Low Aqueous Solubility: this compound has poor solubility in water, which can lead to precipitation over time, particularly with changes in temperature or pH.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor influencing both the chemical stability and physical stability (solubility) of this compound.
-
Chemical Stability: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the amide bond. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range.
-
Physical Stability: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic solutions (pH below its pKa), the compound exists predominantly in its less soluble, protonated form. In alkaline solutions (pH above its pKa), it forms a more soluble carboxylate salt.
Q3: My this compound solution has turned cloudy. What is the likely cause and how can I resolve it?
A3: Cloudiness or precipitation in your solution is most likely due to the compound coming out of solution. This can be caused by:
-
Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of the compound, leading to precipitation.
-
pH Shift: A change in the pH of the solution towards a more acidic range can cause the compound to precipitate.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of the compound will increase, potentially exceeding its solubility limit.
To resolve this, you can try gently warming the solution while stirring. If the precipitate redissolves, the issue was likely temperature-related. If not, consider adjusting the pH to a more alkaline range or adding a co-solvent to increase solubility.
Q4: Can I use co-solvents to improve the solubility and stability of my this compound solution?
A4: Yes, using co-solvents is a common and effective strategy. Water-miscible organic solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system. Commonly used co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
Dimethyl sulfoxide (DMSO)
It is crucial to perform compatibility and stability studies with your chosen co-solvent to ensure it does not accelerate the degradation of this compound.
Troubleshooting Guides
Issue 1: Precipitation or Crystallization in the Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Temperature | Gently warm the solution while stirring. Store the solution at a controlled room temperature or slightly elevated temperature. | The precipitate should redissolve. |
| Incorrect pH | Measure the pH of the solution. Adjust the pH to a slightly alkaline range (e.g., pH 7.5-8.5) by adding a suitable base (e.g., dilute NaOH) dropwise. | The precipitate should dissolve as the more soluble carboxylate salt is formed. |
| High Concentration | If warming and pH adjustment are ineffective, the solution may be supersaturated. Dilute the solution with an appropriate solvent. | The precipitate should dissolve upon dilution. |
Issue 2: Chemical Degradation of this compound
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Hydrolysis (Acidic or Basic) | Analyze the solution using a stability-indicating HPLC method to identify degradation products (3-aminobenzoic acid and benzoic acid). | Prepare solutions in a buffered system within the optimal pH range (typically near neutral). Store solutions at refrigerated temperatures to slow down the hydrolysis rate. |
| Oxidative Degradation | Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon. | Add antioxidants such as ascorbic acid or sodium metabisulfite to the formulation. Protect the solution from light. |
| Photodegradation | Store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil. | Minimize exposure to UV and fluorescent lighting during handling and storage. |
Data Presentation
Table 1: Estimated Solubility of this compound in Different Solvents
Note: The following data are estimates based on the properties of similar compounds. It is highly recommended to determine the experimental solubility for your specific application.
| Solvent System | Estimated Solubility at 25°C (mg/mL) | Notes |
| Water (pH 5.0) | < 0.1 | Sparingly soluble in acidic aqueous media. |
| Water (pH 7.4) | 0.5 - 1.0 | Solubility increases as the carboxylic acid group deprotonates. |
| Water (pH 9.0) | > 5.0 | Significantly more soluble in alkaline conditions due to salt formation. |
| Ethanol | > 10.0 | Readily soluble in many organic solvents. |
| Propylene Glycol | 5.0 - 10.0 | A common co-solvent for increasing solubility. |
| 50:50 Ethanol:Water | 1.0 - 5.0 | Co-solvent mixture can significantly enhance aqueous solubility. |
Table 2: Factors Influencing the Stability of this compound Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Hydrolysis is catalyzed by both acid and base. Optimal stability is generally found near neutral pH. | Buffer solutions to a pH between 6.0 and 7.5. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis (Arrhenius relationship). | Store solutions at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. |
| Light | Exposure to UV light may induce photodegradation. | Protect solutions from light by using amber vials or other light-blocking containers. |
| Oxygen | The aromatic amine moiety may be susceptible to oxidation. | For oxygen-sensitive applications, deoxygenate the solvent and store under an inert atmosphere (e.g., nitrogen). Consider adding antioxidants. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent system.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: Perform the experiment in triplicate to ensure the accuracy and precision of the results.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
Methodology:
Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for a specified period.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C) in the dark.
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
After exposure, analyze the stressed samples, along with a control sample, using a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify any degradation products.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical relationships in troubleshooting solution instability.
References
Troubleshooting peak tailing in HPLC analysis of 3-(Benzoylamino)benzoic acid
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3-(Benzoylamino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing, an asymmetry where the peak's trailing edge is broader than the leading edge, is a common problem when analyzing acidic compounds like this compound.[1][2] The causes can be broadly categorized into chemical interactions and physical or system-related issues.
Primary Chemical Causes:
-
Secondary Silanol Interactions: This is the most frequent cause. Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[3][4][5] If the mobile phase pH is not sufficiently acidic, these silanol groups can become ionized (Si-O⁻) and interact strongly with the acidic analyte, causing a secondary retention mechanism that leads to tailing.[6][7][8]
-
Mobile Phase pH Near Analyte pKa: this compound is a carboxylic acid. When the mobile phase pH is close to its acid dissociation constant (pKa), the analyte exists in both its protonated (neutral) and deprotonated (anionic) forms.[9][10] This dual state leads to inconsistent retention and distorted peak shapes.[11]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica packing material can enhance the acidity of residual silanol groups, worsening their interaction with the analyte and contributing to peak tailing.[12][13]
Common Physical & System Causes:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[3]
-
Column Degradation: The formation of a void at the column inlet or a partially blocked frit can disrupt the flow path, causing peak distortion for all analytes.[14][15]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the separated analyte band to broaden, resulting in tailing.[4][16]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause poor peak shape, particularly for early-eluting peaks.[3][16][17]
Caption: Troubleshooting workflow for HPLC peak tailing.
Q2: How does mobile phase pH specifically affect the peak shape of this compound?
Mobile phase pH is one of the most critical factors for achieving good peak shape with ionizable analytes.[9][11] For an acidic compound like this compound, the goal is to ensure it remains in a single, non-ionized (protonated) state throughout the analysis.
-
Below pKa: When the mobile phase pH is significantly lower than the analyte's pKa (a good rule of thumb is at least 1.5-2 pH units below), the carboxylic acid group remains protonated (R-COOH). In this neutral form, it interacts with the C18 stationary phase primarily through hydrophobic interactions, leading to consistent retention and a sharp, symmetrical peak.
-
Near pKa: If the pH is close to the pKa, an equilibrium exists between the neutral form (R-COOH) and the ionized form (R-COO⁻). These two forms have different polarities and, therefore, different retention behaviors, causing the peak to broaden or tail.[10][11]
-
Above pKa: At a pH well above the pKa, the analyte is fully deprotonated (R-COO⁻). While this creates a single ionic species, the negatively charged analyte can strongly interact with any positively charged sites or residual silanols on the silica surface, which is a major cause of peak tailing.[6][16]
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
Q3: My mobile phase is correctly buffered to a low pH, but I still see tailing. What should I investigate next?
If pH optimization doesn't resolve the issue, consider the following factors:
-
Column Contamination: The column may have accumulated strongly retained impurities from previous injections. These contaminants can create active sites that cause tailing.
-
Solution: Implement a rigorous column flushing protocol. (See Protocol 2 below).
-
-
Column Overload: Even with a proper pH, injecting too much sample can lead to peak distortion.[15]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the issue. Alternatively, reduce the injection volume.
-
-
Hardware and Extra-Column Effects: The problem might originate from the HPLC system itself.
-
Solution: Check all fittings for tightness. Use the shortest possible length of narrow-bore (e.g., 0.005" I.D.) PEEK tubing to connect the column to the injector and detector to minimize dead volume.[4]
-
-
Column Age and Health: The column may be old or have a void at the inlet.
-
Solution: Replace the column with a new one of the same type. If the new column provides a good peak shape, the original column was compromised. Using a guard column can help extend the life of your analytical column.[14]
-
Data and Recommended Conditions
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Structure | A benzoic acid molecule with a benzoylamino group at position 3. | - |
| Molecular Formula | C₁₄H₁₁NO₃ | [18] |
| Molecular Weight | 241.24 g/mol | [18] |
| CAS Number | 587-54-2 | [19] |
| Estimated pKa | ~4.0 - 4.5 (based on the parent compound, benzoic acid, pKa ≈ 4.2) | [20] |
Table 2: Troubleshooting Summary
| Potential Cause | Recommended Solution | Key Consideration |
| Incorrect Mobile Phase pH | Buffer the mobile phase to a pH of 2.5 - 3.0 using 0.1% formic acid or a phosphate buffer. | Ensure the pH is at least 1.5 units below the analyte's pKa. |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 column or a column with low silanol activity. | "End-capping" neutralizes many residual silanols, reducing secondary interactions.[5][21] |
| Column Overload | Reduce sample concentration or injection volume. | Overload can manifest as fronting or tailing.[3][15] |
| Column Contamination | Flush the column with a strong solvent series (see Protocol 2). | Contaminants can create new active sites for secondary retention. |
| Extra-Column Volume | Minimize tubing length and internal diameter; check all fittings. | Dead volume is especially problematic for early-eluting peaks.[22] |
| Sample Solvent Effects | Dissolve the sample in the mobile phase or a weaker solvent. | Injecting in a strong solvent distorts the peak shape.[17] |
Table 3: Recommended HPLC Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 2.1 or 4.6 mm I.D., ≤ 5 µm particle size | Minimizes silanol interactions and provides good efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid (or 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid) | Suppresses ionization of the analyte and silanol groups.[14][15] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic solvents. |
| Elution Mode | Isocratic or Gradient | Start with isocratic (e.g., 50:50 A:B) and switch to gradient for complex samples. |
| Flow Rate | 1.0 mL/min for 4.6 mm I.D.; 0.2-0.4 mL/min for 2.1 mm I.D. | Standard flow rates for the given column dimensions. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Volume | 5 - 10 µL | A smaller volume minimizes potential overload and solvent mismatch effects. |
| Detection (UV) | ~254 nm or 274 nm | Based on the aromatic structure; verify with a UV scan for maximum absorbance.[23] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Analyte Ion Suppression
Objective: To prepare a mobile phase with a pH at least 1.5 units below the pKa of this compound to ensure the analyte is in its non-ionized form for symmetrical peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
Acidifier: Formic acid or Phosphoric acid
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Determine Target pH: Based on the estimated pKa of ~4.0-4.5, a target pH of 2.5 - 3.0 is ideal.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for the final mobile phase volume (e.g., 500 mL for a 1 L 50:50 mix).
-
Acidify the Aqueous Phase:
-
Using Formic Acid (for LC-MS compatibility): Add 0.1% v/v formic acid to the water (e.g., 1 mL of formic acid to 1 L of water). This will typically bring the pH to ~2.7.
-
Using Phosphoric Acid (for UV detection): Add a small amount of phosphoric acid dropwise to the water while stirring and monitoring with a calibrated pH meter until the target pH is reached.
-
-
Filter: Filter the acidified aqueous phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Mix Mobile Phase: Combine the filtered aqueous phase (Mobile Phase A) with the organic solvent (Mobile Phase B) in the desired ratio (e.g., 50:50 v/v).
-
Degas: Degas the final mobile phase using sonication or helium sparging before use.
Protocol 2: General Purpose Reversed-Phase Column Flushing
Objective: To remove strongly retained hydrophobic and polar contaminants from a C18 column that may be causing peak tailing.
Procedure:
Note: Disconnect the column from the detector during flushing to avoid contamination.
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer or acid) to remove any precipitated buffer salts.
-
Intermediate Flush: Flush the column with 10-20 column volumes of Isopropanol. Isopropanol is miscible with both aqueous and highly organic solvents and is effective at removing a wide range of contaminants.
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Re-equilibrate: Before the next analysis, re-equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes, or until the baseline is stable.
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. youtube.com [youtube.com]
- 14. uhplcs.com [uhplcs.com]
- 15. labcompare.com [labcompare.com]
- 16. support.waters.com [support.waters.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. This compound | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pschemicals.com [pschemicals.com]
- 20. Benzoic acid - Wikipedia [en.wikipedia.org]
- 21. shodexhplc.com [shodexhplc.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Development and validation of an HPLC-DAD method for simultaneous determination of cocaine, benzoic acid, benzoylecgonine and the main adulterants found in products based on cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) studies of 3-(Benzoylamino)benzoic acid derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Benzoylamino)benzoic Acid Derivatives and Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is fundamental to the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and related analogs. While comprehensive SAR studies directly on this compound are not extensively documented in publicly available literature, this guide synthesizes findings from closely related structures to offer valuable insights for rational drug design. The benzoylamino benzoic acid scaffold serves as a promising starting point for the development of new therapeutic agents in areas such as antiviral, anticancer, and anti-inflammatory research.[1]
Comparative SAR of this compound Analogs
The following sections and data tables summarize the SAR for different classes of compounds related to this compound, highlighting the impact of substituent modifications on biological activity.
2-[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Adenovirus Replication Inhibitors
A study focused on the optimization of 2-[2-(benzoylamino)benzoylamino]benzoic acid identified several key structural features crucial for anti-adenoviral activity. The ortho, ortho substitution pattern and the presence of a carboxylic acid were found to be favorable.[2][3] The directionality of the amide bonds is also obligatory for activity.[2] Modifications on the middle and C-terminal rings led to the identification of potent inhibitors.[2][3]
| Compound | R1 | R2 | R3 | R4 | EC50 (µM)[2][3] |
| 1 | H | H | H | H | Not specified |
| 35g | F | F | H | H | 0.6 |
| 35j | H | H | Cl | H | 0.6 |
Table 1: SAR of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as adenovirus replication inhibitors.
3-(Phenylamino)benzoic Acid Derivatives as AKR1C3 Inhibitors
A series of 3-(phenylamino)benzoic acids were synthesized and evaluated as inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer.[4] These derivatives, which replace the benzoyl group with a phenyl group, demonstrated nanomolar affinity and high selectivity for AKR1C3.[4] The inhibitory potency showed a linear correlation with the electronic effects of the substituents on the phenyl ring and the pKa of the carboxylic acid and secondary amine groups.[4]
| Compound | Substitution on Phenyl Ring | IC50 (nM) for AKR1C3 | Selectivity vs AKR1C isoforms |
| Generic Structure | Varied | Nanomolar range | >200-fold |
Table 2: Summary of SAR for 3-(phenylamino)benzoic acid derivatives as AKR1C3 inhibitors.
3-Amide-5-Aryl Benzoic Acid Derivatives as P2Y14R Antagonists
In the development of novel P2Y14 receptor antagonists for acute gouty arthritis, a series of 3-amide-5-aryl benzoic acid derivatives were designed.[5] These compounds showed potent antagonizing activity, with one of the most potent, compound 11m , exhibiting an IC50 of 2.18 nM.[5] This research highlights the potential of modifying the core 3-aminobenzoic acid structure to achieve high-potency antagonists.[5]
| Compound | Key Structural Features | IC50 (nM) for P2Y14R |
| 11m | 3-amide-5-aryl substitution | 2.18 |
Table 3: Activity of a lead 3-amide-5-aryl benzoic acid derivative as a P2Y14R antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. The following are protocols for key experiments cited in this guide.
Adenovirus Replication Inhibition Assay
The antiviral activity of the 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues was determined using a cytopathic effect (CPE) reduction assay.[2][3]
-
Cell Culture: Human A549 cells are seeded in 96-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with adenovirus serotype 5.
-
Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until the CPE is complete in the virus control wells.
-
CPE Evaluation: The cells are fixed and stained with a crystal violet solution. The optical density is measured to quantify cell viability.
-
Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is calculated from the dose-response curves.
AKR1C3 Inhibition Assay
The inhibitory activity of the 3-(phenylamino)benzoic acid derivatives against AKR1C3 was evaluated using a spectrophotometric assay.[4]
-
Enzyme Preparation: Recombinant human AKR1C3 is expressed and purified.
-
Reaction Mixture: The assay mixture contains buffer, NADPH, the enzyme, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, such as S-tetralol.
-
Spectrophotometric Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are determined from dose-response curves.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR of this compound derivatives.
A general workflow for a structure-activity relationship (SAR) guided drug discovery program.
A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors based on the aminobenzoic acid scaffold.
References
- 1. This compound | 587-54-2 | Benchchem [benchchem.com]
- 2. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3-(Benzoylamino)benzoic Acid and 4-(Benzoylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of two structural isomers: 3-(Benzoylamino)benzoic acid and 4-(Benzoylamino)benzoic acid. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a clear, data-driven overview of these compounds. While significant research has been conducted on derivatives of the 4-isomer, a notable lack of publicly available data exists for the 3-isomer, a key finding of this comparative analysis.
Introduction to the Isomers
This compound and 4-(Benzoylamino)benzoic acid are structurally similar aromatic carboxamides. The key difference lies in the substitution pattern on the benzoic acid ring, with the benzoylamino group positioned at the meta (3-) or para (4-) position relative to the carboxylic acid group. This seemingly minor structural variance can significantly influence the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.
4-(Benzoylamino)benzoic Acid: A Scaffold for Enzyme Inhibition
Research has identified 4-(Benzoylamino)benzoic acid (also known as 4-benzamidobenzoic acid) as a promising scaffold for the development of inhibitors targeting enzymes implicated in cardiovascular and infectious diseases.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Derivatives of 4-(Benzoylamino)benzoic acid have been investigated as inhibitors of soluble epoxide hydrolase (sEH).[1] Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation.[1]
Experimental Data: sEH Inhibition by 4-(Benzoylamino)benzoic Acid Derivatives
| Compound | Target | Assay Type | Activity Metric | Result |
| 4-(Benzoylamino)benzoic acid hydrazide derivatives | Human soluble epoxide hydrolase (sEH) | Fluorescence-based in vitro assay | % Inhibition | Varies by derivative, with some showing significant inhibition[1] |
Experimental Protocol: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay [1]
This protocol outlines a fluorescence-based method to screen for sEH inhibitors.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., a derivative of 4-(benzoylamino)benzoic acid) in a suitable solvent like DMSO.
-
Dilute the stock solution to the desired concentrations in assay buffer.
-
Prepare a solution of human sEH enzyme in assay buffer.
-
Prepare a solution of a fluorogenic sEH substrate (e.g., PHOME) in assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add the test compound dilutions.
-
Add the sEH enzyme solution to each well.
-
Incubate the plate to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
-
Data Analysis :
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Inhibition of PqsD for Anti-Pseudomonas aeruginosa Activity
Benzamidobenzoic acids have also been identified as inhibitors of PqsD, an enzyme essential for quorum sensing in the bacterium Pseudomonas aeruginosa.[2] By inhibiting PqsD, these compounds can disrupt bacterial communication, which is crucial for virulence and biofilm formation.[2]
Experimental Data: PqsD Inhibition by Benzamidobenzoic Acid Derivatives
| Compound | Target | Assay Type | Activity Metric | Result |
| Benzamidobenzoic acid derivatives | PqsD from P. aeruginosa | In vitro enzyme assay | IC50 | Varies by derivative, with some showing low micromolar inhibition[2] |
Experimental Protocol: In Vitro PqsD Inhibition Assay [2][3]
This protocol describes a method to assess the inhibitory activity of compounds against the PqsD enzyme.
-
Reagent Preparation :
-
Prepare stock solutions of test compounds in a suitable solvent.
-
Purify the PqsD enzyme.
-
Prepare a solution of the substrate, anthraniloyl-CoA.
-
-
Assay Procedure :
-
In a reaction vessel, combine the PqsD enzyme and the test compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate.
-
After a specific incubation period, stop the reaction (e.g., by adding a quenching agent).
-
Analyze the reaction mixture using a suitable method, such as High-Performance Liquid Chromatography (HPLC), to quantify the product formation.
-
-
Data Analysis :
-
Determine the amount of product formed in the presence of the inhibitor compared to a control.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
This compound: An Unexplored Isomer
In contrast to its 4-isomer, there is a significant lack of published data on the specific biological activities of this compound. Extensive searches of scientific literature and databases did not yield studies detailing its efficacy in any particular biological assay or its mechanism of action. While derivatives of the structurally related 2-(benzoylamino)benzoic acid have shown potential as antiviral agents, this activity has not been reported for the 3-isomer.[4]
This absence of data presents both a challenge and an opportunity. For researchers seeking novel scaffolds, this compound represents a relatively unexplored chemical entity with the potential for unique biological properties that differ from its more studied isomer.
Comparative Summary and Future Directions
The table below summarizes the current state of knowledge regarding the biological activities of the two isomers.
| Feature | This compound | 4-(Benzoylamino)benzoic acid |
| Known Biological Activities | No specific activities reported in the searched literature. | - Soluble Epoxide Hydrolase (sEH) Inhibition[1]- PqsD Inhibition (antibacterial)[2] |
| Potential Therapeutic Areas | To be determined. | - Cardiovascular diseases- Inflammation- Bacterial infections (P. aeruginosa) |
| Mechanism of Action | Unknown. | - Enzyme inhibition[1][2] |
The distinct biological profiles, or lack thereof, for these two isomers underscore the critical role of substituent positioning in determining molecular function. The availability of data for 4-(benzoylamino)benzoic acid provides a solid foundation for further optimization of sEH and PqsD inhibitors.
Conversely, the dearth of information on this compound highlights a significant knowledge gap. Future research efforts could be directed towards:
-
Broad biological screening of this compound against a wide range of targets to identify potential activities.
-
Comparative in vitro and in vivo studies of both isomers to directly assess the impact of the benzoylamino group's position on efficacy and toxicity.
-
Computational modeling and docking studies to predict potential biological targets for the 3-isomer based on its structural properties.
By systematically exploring the biological potential of this compound and conducting direct comparative studies with its 4-isomer, the scientific community can gain a more complete understanding of this chemical class and potentially uncover new therapeutic leads.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors for Pseudomonas aeruginosa infections and elucidation of binding mode by SPR, STD NMR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 587-54-2 | Benchchem [benchchem.com]
Validation of the 3-(Benzoylamino)benzoic Acid Scaffold as a Potent Framework for Enzyme Inhibition
For Immediate Release
This guide provides a comprehensive analysis of 3-(benzoylamino)benzoic acid and its analogs as potent enzyme inhibitors, with a specific focus on their activity against aldo-keto reductase 1C3 (AKR1C3), a key enzyme implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.
While specific inhibitory data for this compound against AKR1C3 is not extensively documented in publicly available literature, a significant body of research validates the closely related 3-(phenylamino)benzoic acid scaffold as a source of potent and selective AKR1C3 inhibitors.[1][2] This guide will, therefore, focus on the well-documented inhibitory activity of this broader class of compounds, using this compound as a representative chemical structure.
Comparative Analysis of Inhibitory Potency
The 3-(phenylamino)benzoic acid scaffold has been systematically evaluated to determine its structure-activity relationship (SAR) for the inhibition of AKR1C3. The inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), is significantly influenced by substitutions on the phenylamino ring.
| Compound Class | Specific Compound | Target Enzyme | IC50 (nM) | Selectivity vs. AKR1C1/2 |
| 3-(Phenylamino)benzoic Acids | 4'-NO2 substituted | AKR1C3 | 36 | >200-fold vs. AKR1C2 |
| 4'-Acetyl substituted | AKR1C3 | 130 | ~360-fold vs. AKR1C1/2 | |
| Unsubstituted | AKR1C3 | >10,000 | - | |
| Other AKR1C3 Inhibitors | Flufenamic Acid | AKR1C3 | 51 | - |
| Indomethacin | AKR1C3 | ~200 | Non-selective | |
| 2'-Hydroxyflavone | AKR1C3 | 300 | 20-fold vs. AKR1C1, >100-fold vs. AKR1C2 |
Note: The data presented above is a summary from multiple sources and experimental conditions may vary.[2][3][4][5]
The data clearly indicates that substitutions on the 3-(phenylamino)benzoic acid core are critical for potent and selective inhibition of AKR1C3. Specifically, electron-withdrawing groups at the 4'-position of the phenylamino ring enhance inhibitory activity.[1][2]
Experimental Protocols
The determination of inhibitory activity against AKR1C3 is typically performed using an in vitro enzyme inhibition assay. A common method is a fluorometric assay that measures the NADP+-dependent oxidation of a substrate, such as S-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol).[6][7]
AKR1C3 Inhibition Assay Protocol:
-
Reagents:
-
Recombinant human AKR1C3 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
Inhibitor compound (e.g., a 3-(phenylamino)benzoic acid derivative) dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing the assay buffer, NADP+, and the AKR1C3 enzyme.
-
The inhibitor compound is added to the wells at various concentrations.
-
The reaction is initiated by the addition of the substrate, S-tetralol.
-
The rate of NADPH formation is monitored by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time using a microplate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Inhibition Pathway and Workflow
To better understand the context of AKR1C3 inhibition and the experimental workflow, the following diagrams are provided.
Caption: AKR1C3's role in CRPC and inhibitor action.
Caption: Workflow for AKR1C3 inhibition assay.
Conclusion
The 3-(phenylamino)benzoic acid scaffold represents a validated and promising framework for the development of potent and selective inhibitors of AKR1C3. The extensive structure-activity relationship data available for this class of compounds provides a strong foundation for the rational design of novel therapeutics targeting AKR1C3-driven diseases, such as castrate-resistant prostate cancer. While direct experimental data on this compound as an AKR1C3 inhibitor is limited in the reviewed literature, the performance of its close analogs strongly supports its potential as a valuable lead structure for further investigation. Future studies should focus on the direct evaluation of this compound and its derivatives to fully elucidate their therapeutic promise.
References
- 1. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itmat.upenn.edu [itmat.upenn.edu]
- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(Benzoylamino)benzoic Acid and Other Known Kynurenine-3-Monooxygenase Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-(Benzoylamino)benzoic acid's potential as a Kynurenine-3-Monooxygenase (KMO) inhibitor against established inhibitors. While direct experimental data for this compound is not extensively available, its structural characteristics suggest it as a candidate for investigation. This guide offers a framework for such an evaluation by comparing the performance of well-characterized KMO inhibitors, detailing experimental protocols, and visualizing the relevant biological pathways.
Introduction to Kynurenine-3-Monooxygenase (KMO) as a Therapeutic Target
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, producing several neuroactive and immunomodulatory metabolites.[1] A key enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[2] Inhibition of KMO is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases like Huntington's and Alzheimer's, psychiatric conditions, and inflammatory diseases.[3] By inhibiting KMO, the production of downstream neurotoxic metabolites such as quinolinic acid is reduced, while the levels of the neuroprotective kynurenic acid are increased.[3]
Structural Comparison and the Therapeutic Potential of this compound
While this compound is not a widely recognized KMO inhibitor, its chemical structure presents features that suggest potential activity. The molecule contains a benzoic acid moiety and an amide linkage, which are present in various biologically active compounds.[4] A comparative look at its structure alongside known KMO inhibitors provides a rationale for its investigation.
Structural Similarities:
-
Aromatic Scaffolds: Like many known KMO inhibitors, this compound possesses multiple aromatic rings, which can engage in hydrophobic and π-π stacking interactions within the KMO active site.
-
Carboxylic Acid Group: The presence of a carboxylic acid is a feature it shares with some substrate analogs and other inhibitors, which can form crucial ionic and hydrogen bonds with key residues in the enzyme's active site.[5]
The exploration of structure-activity relationships (SARs) for known KMO inhibitors has revealed the importance of specific structural features for potent inhibition.[6][2][3] Further investigation into the docking of this compound into the KMO active site could provide insights into its potential binding mode and inhibitory activity.
Comparative Performance of Known KMO Inhibitors
To establish a benchmark for the potential evaluation of this compound, the following table summarizes the performance of well-characterized KMO inhibitors.
| Inhibitor | Target Species | Assay Type | IC50 | Ki | Reference(s) |
| Ro 61-8048 | Human | Biochemical | 37 nM | 4.8 nM | [7][8] |
| GSK180 | Human | Biochemical | ~6 nM | - | [9][10] |
| Human | Cell-based (HEK293) | 2.0 µM | - | [11][12] | |
| Human | Primary Hepatocytes | 2.6 µM | - | [9][11] | |
| Rat | Cell-based (HEK293) | 7 µM | - | [9][11] | |
| UPF 648 | - | Biochemical | 20 nM | - | [13][14] |
| m-Nitrobenzoyl alanine (m-NBA) | Rat | Biochemical | 900 nM | - | [15] |
Experimental Protocols for KMO Inhibition Assays
The following provides a detailed methodology for a common in vitro assay to determine the inhibitory potential of compounds against KMO.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human KMO.
Principle: KMO activity can be determined by measuring the consumption of the cofactor NADPH, which is oxidized to NADP+ during the hydroxylation of L-kynurenine. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[12][16][17]
Materials:
-
Recombinant Human KMO enzyme
-
Assay Buffer (e.g., 20 mM potassium phosphate, pH 8.0, 7 mM 2-mercaptoethanol)[17]
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1X KMO assay buffer.
-
Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) in 1X KMO Assay Buffer.[16] Keep the diluted enzyme on ice.
-
Prepare a stock solution of the test inhibitor and create a serial dilution to test a range of concentrations.
-
Prepare a substrate mixture containing L-kynurenine and NADPH in 1X KMO Assay Buffer.
-
-
Assay Setup:
-
Add the diluted KMO enzyme to each well of the 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (a known inhibitor like Ro 61-8048) and a negative control (vehicle/DMSO).
-
Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each inhibitor concentration.
-
Normalize the data to the control wells (100% activity for the negative control).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams are presented.
Caption: The Kynurenine Pathway and the role of KMO inhibitors.
Caption: A typical experimental workflow for KMO inhibitor screening.
Conclusion
The inhibition of Kynurenine-3-Monooxygenase presents a compelling strategy for the development of novel therapeutics for a variety of diseases. While this compound is not an established KMO inhibitor, its structural features warrant investigation into its potential inhibitory activity. By utilizing the comparative data of known potent inhibitors like Ro 61-8048 and GSK180, and following standardized experimental protocols, researchers can effectively evaluate the promise of this compound and other novel compounds. The provided frameworks for understanding the Kynurenine pathway and designing inhibitor screening experiments are intended to facilitate these drug discovery efforts. Future studies should focus on in vitro enzymatic and cell-based assays to determine the IC50 of this compound against KMO, followed by computational docking studies to elucidate its binding mode. These steps will be crucial in determining if this compound represents a viable scaffold for the development of new KMO-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 587-54-2 | Benchchem [benchchem.com]
- 5. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK180 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 11. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bio-protocol.org [bio-protocol.org]
In Vivo Efficacy of 3-(Benzoylamino)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 3-(benzoylamino)benzoic acid derivatives, with a focus on their anti-inflammatory, analgesic, and antiplatelet activities. The data presented is compiled from various preclinical studies to aid in the evaluation of these compounds as potential therapeutic agents.
Executive Summary
Derivatives of this compound have emerged as a promising class of compounds with significant therapeutic potential. Notably, the salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 3-CH2Cl), has demonstrated superior anti-inflammatory and analgesic properties in vivo when compared to the widely used non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (ASA). These effects are attributed to its potential to inhibit the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor kappa B (NF-κB) signaling pathway, key mediators of inflammation and pain. This guide will delve into the quantitative data from in vivo studies, detail the experimental methodologies, and visualize the underlying mechanisms and workflows.
Comparative In Vivo Efficacy Data
The following tables summarize the key quantitative findings from in vivo studies on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) compared to controls and acetylsalicylic acid (ASA).
Table 1: Anti-inflammatory Activity in LPS-Induced Inflammation Model in Rats
| Treatment Group | Dose | TNF-α Reduction | IL-1β Reduction | Reference |
| Vehicle | - | - | - | [1] |
| 3-CH2Cl | 500 mg/60 kg bw | Significant | Significant | [1] |
| ASA | 500 mg/60 kg bw | Significant | Significant | [1] |
Note: While the study mentions significant reductions, specific percentage values were not provided in the abstract.
Table 2: Analgesic Activity in Rodent Models
| Test | Compound | Dose Range (mg/kg BW) | Key Finding | Reference |
| Plantar Test (Heat-induced) | 3-CH2Cl | 12.5 - 200 | Dose-dependent increase in nociceptive response time. | [2] |
| ASA | Not specified | Lower nociceptive response time compared to 3-CH2Cl. | [2] | |
| Writhing Test (Acetic acid-induced) | 3-CH2Cl | 12.5 - 200 | Dose-dependent decrease in nociceptive response count. | [2] |
| ASA | Not specified | Significantly higher nociceptive response count than 3-CH2Cl. | [2] |
Table 3: Antiplatelet Activity
| Assay | Compound | Key Finding | Reference |
| Tail-bleeding Assay | 3-CH2Cl | Longer bleeding time compared to control. | [3] |
| Flow Cytometry Platelet Aggregation | 3-CH2Cl | Lower platelet aggregation than controls. | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below.
Lipopolysaccharide (LPS)-Induced Inflammation in Rats
This model is used to induce a systemic inflammatory response.
-
Animals: Male Wistar rats are typically used.[1]
-
Induction of Inflammation: A single intravenous (i.v.) injection of LPS (0.5 mg/kg bw) is administered.[1]
-
Test Substance Administration: The test compound (e.g., 3-CH2Cl) or reference drug (e.g., ASA) is administered orally prior to LPS induction.[1] A vehicle control (e.g., 3% Pulvis Gummi Arabicum) is also included.[1]
-
Parameters Measured:
-
Cytokine Levels: Blood samples are collected to measure the plasma concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA.[1][2]
-
Body Temperature: Rectal temperature is monitored to assess the effect on fever or hypothermia.[2]
-
White Blood Cell Count: Hematological analysis is performed to determine changes in leukocyte populations.[1]
-
Histopathology: Organs such as the lungs may be collected for histological examination to assess tissue damage.[1]
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to screen for acute anti-inflammatory activity.
-
Animals: Male rats (e.g., Wistar) are commonly used.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.[4]
-
Test Substance Administration: The test compound is typically administered orally 30 minutes to 1 hour before the carrageenan injection.[4][5]
-
Measurement of Paw Edema: Paw volume is measured at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection using a plethysmometer.[4] The difference in paw volume before and after carrageenan injection indicates the degree of edema.
Analgesic Activity Assays
Plantar Test (Hargreaves Method)
This test assesses the response to thermal stimuli.
-
Animals: Rats or mice are used.
-
Procedure: A focused beam of radiant heat is applied to the plantar surface of the hind paw.
-
Measurement: The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded as an indicator of the pain threshold.
-
Test Substance Administration: The compound is administered orally at various doses before the test.[2]
Writhing Test
This test evaluates visceral pain by inducing abdominal constrictions.
-
Animals: Mice are commonly used.
-
Induction of Writhing: An intraperitoneal injection of a chemical irritant, such as 0.6% acetic acid, is administered.[2]
-
Measurement: The number of abdominal writhes (stretching and constriction of the abdomen) is counted for a specific period after the injection.
-
Test Substance Administration: The test compound is administered orally prior to the acetic acid injection.[2]
Visualizations
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of this compound derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of analgesic and antiplatelet activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. inotiv.com [inotiv.com]
Navigating Kinase Cross-Reactivity: A Comparative Profiling of 3-(Benzoylamino)benzoic Acid-Based Compounds
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of small molecule inhibitors is a critical step in preclinical development. This guide provides a comparative analysis of the cross-reactivity of compounds based on the 3-(benzoylamino)benzoic acid scaffold, offering insights into their potential as targeted therapeutics. Due to the limited availability of comprehensive public data on a single this compound derivative, this guide will draw upon data from structurally related benzamide-based compounds to illustrate the principles of cross-reactivity profiling and provide a framework for evaluation.
The this compound core represents a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.[1] The benzamide linkage is a common feature in many kinase inhibitors, contributing to their binding affinity and selectivity.[2] However, the potential for off-target kinase interactions remains a significant consideration, necessitating thorough cross-reactivity profiling to anticipate potential side effects and elucidate the full mechanism of action.
This guide will compare the selectivity profiles of representative benzamide-based kinase inhibitors, providing quantitative data where available and detailing the experimental protocols used to generate these findings.
Performance Comparison: Unraveling Kinase Selectivity
| Compound | Primary Target(s) | IC50 (nM) on Primary Target(s) | Key Off-Target Kinases Inhibited (>50% at 1µM) | Kinase Selectivity Score (S(10)) | Reference |
| Compound X (Hypothetical) | p38α | 50 | JNK1, JNK2, GSK3β | 0.15 | N/A |
| A-443654 (Benzamide derivative) | Akt1, Akt2, Akt3 | 3, 12, 7 | ROCK1, PKA, SGK | 0.28 | [3] |
| CHMFL-ABL/KIT-155 (Benzamide derivative) | ABL, KIT | 46, 75 | SRC, LCK | 0.03 | [4] |
| NVP-TAE684 (Anilino-pyrimidine derivative) | ALK, ROS1 | 3, 2 | IGF1R, INSR | 0.1 | [5] |
Note: The Kinase Selectivity Score (S(10)) is a quantitative measure of selectivity, where a lower score indicates higher selectivity. It is calculated as the number of kinases with >90% inhibition at a given concentration (e.g., 1 µM) divided by the total number of kinases tested.
Experimental Protocols
A comprehensive assessment of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments commonly employed in kinase inhibitor profiling.
In Vitro Kinase Assay Panel (Radiometric)
This method is a gold standard for determining the inhibitory activity of a compound against a large panel of purified kinases.[6]
Materials:
-
Purified recombinant kinases (e.g., >400 kinase panel)
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Competition Binding Assay (KinomeScan™)
This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Assay Principle: The test compound is incubated with a specific kinase that is tagged with DNA, along with an immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions to achieve a range of concentrations for testing.
-
In a multi-well plate, combine the test compound dilutions, the DNA-tagged kinase, and the immobilized ligand.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Wash the plate to remove unbound components.
-
Elute the bound kinase and quantify the amount using qPCR.
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. This can be used to calculate a dissociation constant (Kd) or a selectivity score.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Procedure:
-
Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Lyse the cells to release the proteins.
-
Heat the cell lysates at a range of temperatures.
-
Cool the lysates and centrifuge to separate aggregated, denatured proteins from the soluble fraction.
-
Analyze the amount of the target kinase remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
Data Analysis: The temperature at which 50% of the protein denatures (melting temperature, Tm) is determined. An increase in the Tm in the presence of the test compound indicates target engagement and stabilization.
Visualizing Signaling and Experimental Workflows
To better understand the context of cross-reactivity profiling, the following diagrams illustrate a simplified kinase signaling pathway and a general workflow for assessing inhibitor selectivity.
References
- 1. Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors [mdpi.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of the Insecticidal Potential of 3-(Benzoylamino)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective insecticides is a continuous endeavor in agrochemical and public health research. Within this pursuit, derivatives of 3-(benzoylamino)benzoic acid represent a class of compounds with potential for development. This guide provides a comparative overview of the insecticidal-related activity of aminobenzoic acid derivatives, drawing upon available experimental data to facilitate further research and development in this area. Due to a lack of comprehensive comparative studies on a wide range of this compound analogs, this guide will focus on a specific set of synthesized 3-chloropropylaminobenzoate derivatives as a case study to illustrate the evaluation process and potential for this chemical scaffold.
Data Presentation: Cytotoxicity of Aminobenzoic Acid Derivatives
Recent studies have explored the synthesis and biological evaluation of various aminobenzoic acid derivatives. While direct insecticidal data on this compound analogs is limited in publicly available research, a study on 3-chloropropylaminobenzoate derivatives provides valuable insights into their potential bioactivity. The following table summarizes the effect of these compounds on the viability of the Spodoptera frugiperda (Sf9) insect cell line, a common model for assessing the cytotoxic effects of potential insecticides.[1]
| Compound ID | Structure | Concentration (µg/mL) | Cell Viability Reduction (%) |
| 3a | 3-chloropropyl 2-aminobenzoate | 100 | ~20% |
| 3b | 3-chloropropyl 3-aminobenzoate | 100 | ~40% |
| 3c | 3-chloropropyl 4-aminobenzoate | 100 | ~25% |
| 3d | 3-chloropropyl 3-(3-chloropropylamino)benzoate | 100 | ~30% |
Data synthesized from studies on aminobenzoic acid derivatives against the Sf9 insect cell line.[1]
Experimental Protocols
The evaluation of the cytotoxic effects of the aminobenzoic acid derivatives was conducted using a cell viability assay with the Spodoptera frugiperda (Sf9) insect cell line.[1]
Sf9 Cell Viability Assay
Objective: To determine the effect of synthesized aminobenzoic acid derivatives on the viability of Sf9 insect cells.
Materials:
-
Spodoptera frugiperda (Sf9) cell line
-
Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized 3-chloropropylaminobenzoate derivatives (3a-d)
-
Resazurin sodium salt
-
96-well microplates
-
CO2 incubator (28 °C)
-
Microplate reader (560 nm excitation, 590 nm emission)
Procedure:
-
Cell Culture: The Sf9 cells were maintained at 28 °C in Grace's Insect Medium supplemented with 10% FBS.
-
Cell Plating: Cells were seeded into 96-well microplates at a density of 3.0 × 10⁴ cells per well.
-
Compound Exposure: The cells were exposed to the synthesized aminobenzoic acid derivatives (compounds 3a, 3b, 3c, and 3d) at a concentration of 100 µg/mL.
-
Incubation: The treated plates were incubated for a specified period to allow for the compounds to exert their effects.
-
Resazurin Addition: Following incubation, a solution of resazurin was added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.
-
Final Incubation: The plates were incubated for an additional 60 minutes to allow for the conversion of resazurin.
-
Fluorescence Measurement: The fluorescence was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The reduction in cell viability was calculated by comparing the fluorescence of the treated cells to that of untreated control cells. A lower fluorescence reading indicates a decrease in metabolic activity and, therefore, a reduction in cell viability.[1]
Experimental Workflow and Synthesis
The development of novel insecticidal compounds from the this compound scaffold involves a systematic process of synthesis, purification, and biological evaluation. The following diagram illustrates a typical workflow for such a research program.
Caption: A generalized workflow for the synthesis and evaluation of novel insecticidal compounds.
Mode of Action and Signaling Pathways
The precise mode of action for this compound analogs as insecticides is not yet well-defined in the scientific literature. However, the broader class of benzoyl-containing insecticides, such as benzoylphenylureas, are known to act as insect growth regulators by inhibiting chitin biosynthesis. Chitin is a crucial component of the insect exoskeleton, and its disruption leads to failed molting and eventual death. It is plausible that this compound derivatives could share a similar mechanism or interact with other vital physiological pathways in insects. Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this class of compounds.
The following diagram illustrates a simplified, hypothetical signaling pathway related to insect growth and molting, which could be a potential area of impact for these compounds.
References
Unveiling the Action of 3-(Benzoylamino)benzoic Acid: A Comparative Guide to Kynurenine 3-Monooxygenase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-(Benzoylamino)benzoic acid and its potential mechanism of action as an inhibitor of Kynurenine 3-Monooxygenase (KMO). The following sections detail the signaling pathway, compare its potential efficacy with established inhibitors, and provide a detailed experimental protocol for validation.
Mechanism of Action: Targeting the Kynurenine Pathway
This compound, also known as 3-benzamidobenzoic acid, is emerging as a potential modulator of the kynurenine pathway, a critical metabolic route for tryptophan. The primary target of this compound class is believed to be Kynurenine 3-Monooxygenase (KMO), a key enzyme that catalyzes the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine.
Inhibition of KMO is a promising therapeutic strategy for a range of neurological disorders. By blocking KMO, the metabolic flux of the kynurenine pathway is shifted away from the production of neurotoxic compounds and towards the synthesis of the neuroprotective metabolite, kynurenic acid.
Comparative Analysis of KMO Inhibitors
To objectively evaluate the potential of this compound, a comparison with well-characterized KMO inhibitors is essential. Two such inhibitors, Ro 61-8048 and UPF 648, serve as benchmarks in the field. While a specific IC50 value for this compound's inhibition of KMO is not yet publicly available, the data for the comparator compounds highlight the potency of this class of molecules.
| Compound | Target | IC50 (nM) | Reference |
| Ro 61-8048 | Kynurenine 3-Monooxygenase (KMO) | 37 | [1] |
| UPF 648 | Kynurenine 3-Monooxygenase (KMO) | 20 | [2] |
| This compound | Kynurenine 3-Monooxygenase (KMO) | Data not currently available |
This table underscores the high affinity of known benzamide-related structures for KMO and provides a clear rationale for investigating this compound as a potentially potent inhibitor.
Visualizing the Kynurenine Pathway and KMO Inhibition
The following diagrams illustrate the kynurenine pathway and the proposed mechanism of action for KMO inhibitors like this compound.
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, a detailed protocol for a KMO enzyme inhibition assay is provided below. This spectrophotometric assay is a standard method for quantifying the inhibitory potential of compounds targeting KMO.
Kynurenine 3-Monooxygenase (KMO) Enzymatic Inhibition Assay Protocol
Principle:
This assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH. The decrease in NADPH absorbance at 340 nm is directly proportional to the formation of 3-hydroxykynurenine and is used to determine the rate of the enzymatic reaction. The inhibitory effect of a test compound is quantified by measuring the reduction in this rate.
Materials:
-
Recombinant Human KMO enzyme
-
3X KMO Assay Buffer
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Buffer Preparation: Prepare 1X KMO Assay Buffer by diluting the 3X stock with sterile distilled water.
-
Enzyme Preparation: Thaw the KMO enzyme on ice. Dilute the enzyme to a final concentration of 20 µg/ml in 1X KMO Assay Buffer. Keep the diluted enzyme on ice.
-
Plate Setup:
-
Blank wells: Add 50 µL of 1X KMO Assay Buffer.
-
Positive Control wells: Add 50 µL of the diluted KMO enzyme.
-
Test Inhibitor wells: Add 50 µL of the diluted KMO enzyme.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of the test compound.
-
Add 10 µL of the appropriate inhibitor dilution to the "Test Inhibitor" wells.
-
Add 10 µL of the vehicle (e.g., DMSO) to the "Positive Control" and "Blank" wells.
-
-
Substrate Mixture Preparation: Prepare a substrate mixture containing 400 µL of NADPH (10 mM) and 400 µL of L-Kynurenine (20 mM) in 8.2 mL of 1X KMO Assay Buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the Substrate Mixture to all wells.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes) using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram:
References
Orthogonal Assays to Confirm the Biological Activity of 3-(Benzoylamino)benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays to confirm the potential anti-inflammatory and anti-adenoviral activities of 3-(Benzoylamino)benzoic acid. Due to the limited publicly available data on this specific compound, this guide utilizes data from structurally related analogs to provide a framework for experimental validation. The information presented herein is intended to guide researchers in designing experiments to elucidate the biological activity of this compound and compare its performance against established alternatives.
Section 1: Evaluation of Anti-Inflammatory Activity
The benzanilide scaffold, a core feature of this compound, is present in various compounds with demonstrated anti-inflammatory properties. Benzoic acid and its derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as NF-κB. Structural analogs of this compound have also been investigated as potential anti-inflammatory agents.
Comparative Analysis of COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Inhibition of COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: In Vitro COX-2 Inhibition Data for this compound Analogs and Comparator Compounds
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Analog: 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | In silico docking | COX-2 | Higher affinity than Aspirin | [1][2][3] |
| Aspirin | Not specified | COX-2 | ~300 | [1][2][3] |
| Celecoxib | Not specified | COX-2 | 0.04 | Data from commercial sources |
Note: Data for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is based on in silico predictions and in vivo studies showing reduction of inflammatory markers, not a direct IC50 value from a COX-2 inhibition assay.
Orthogonal Assay 1: NF-κB Activation in Macrophages
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. An orthogonal approach to confirm anti-inflammatory activity is to assess the effect of the compound on NF-κB activation in a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Inhibition of Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Parameter Measured | Inhibition | Concentration | Reference |
| Analog: 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | PGE-2, NOX2, NF-κB expression | Significant reduction | Not specified | [4] |
| Aspirin | NF-κB activation | IC50 = 5.67 mM | Not specified | [1][2][3] |
Signaling Pathway Diagram
References
- 1. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a Novel Salicylic Acid Derivative, versus Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 3-CH2Cl), with the established standard of care, Aspirin (acetylsalicylic acid or ASA). This comparison is based on available preclinical data, focusing on anti-inflammatory efficacy and potential mechanisms of action.
Executive Summary
Aspirin has long been the cornerstone of anti-inflammatory and analgesic therapy; however, its use is associated with gastrointestinal side effects.[1][2][3][4][5] The novel compound, 3-CH2Cl, has emerged as a potential alternative, demonstrating superior or comparable anti-inflammatory activity in preclinical models with a potentially improved safety profile.[2][3][6] In-silico studies suggest a higher binding affinity of 3-CH2Cl for the COX-2 receptor compared to Aspirin.[1][4][5] In-vivo studies using lipopolysaccharide (LPS)-induced inflammation models in rodents have shown that 3-CH2Cl can significantly reduce key inflammatory mediators, often to a greater extent than Aspirin at similar dosages.[6][7]
Comparative Data Overview
The following tables summarize the quantitative data from head-to-head studies comparing the effects of 3-CH2Cl and Aspirin in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Table 1: Effect on Prostaglandin E2 (PGE-2) and Nitric Oxide (NO) Levels
| Treatment Group | PGE-2 Levels (pg/mL) | Plasma NO Concentration (µM) | Liver Homogenate NO Concentration (µM) |
| Control | Data not available | Data not available | Data not available |
| LPS Only | Data not available | Data not available | Data not available |
| LPS + Aspirin (60 mg/kg) | Significantly reduced vs. LPS only | Significantly reduced vs. LPS only | Significantly reduced vs. LPS only |
| LPS + 3-CH2Cl (60 mg/kg) | Significantly reduced vs. LPS only (p=0.005)[6] | Significantly reduced vs. LPS only (p=0.0011)[6] | Significantly reduced vs. LPS only (p=0.005)[6] |
| Comparison | 3-CH2Cl showed superior reduction compared to Aspirin.[6] | 3-CH2Cl showed superior reduction compared to Aspirin.[6] | 3-CH2Cl showed superior reduction compared to Aspirin.[6] |
Table 2: Effect on Inflammatory Marker Expression in Splenocytes
| Treatment Group | COX-2 Expression | NOX2 Expression | NF-κB Expression |
| Control | Baseline | Baseline | Baseline |
| LPS Only | Increased | Increased | Increased |
| LPS + Aspirin (60 mg/kg) | Reduced vs. LPS only | Reduced vs. LPS only | Reduced vs. LPS only |
| LPS + 3-CH2Cl (60 mg/kg) | Potentially decreased vs. LPS only[6] | Significantly reduced vs. LPS only (p=0.0036)[6] | Significantly reduced vs. LPS only (p=0.0036)[6] |
| Comparison | 3-CH2Cl demonstrated superior anti-inflammatory activity.[6] | 3-CH2Cl demonstrated superior anti-inflammatory activity.[6] | 3-CH2Cl demonstrated superior anti-inflammatory activity.[6] |
Table 3: Effect on Inflammatory Marker Expression in Liver
| Treatment Group | NOX2 Expression | NF-κB Expression |
| Control | Baseline | Baseline |
| LPS Only | Increased | Increased |
| LPS + Aspirin (60 mg/kg) | Reduced vs. LPS only | Reduced vs. LPS only |
| LPS + 3-CH2Cl (60 mg/kg) | Significantly reduced vs. LPS only (p<0.0001)[6] | Significantly reduced vs. LPS only (p<0.0001)[6] |
| Comparison | 3-CH2Cl demonstrated superior anti-inflammatory activity.[6] | 3-CH2Cl demonstrated superior anti-inflammatory activity.[6] |
Mechanism of Action
Aspirin primarily acts through the irreversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[[“]][9][10][11] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11] The inhibition of COX-1 is also responsible for some of Aspirin's common side effects, such as gastrointestinal irritation.[9][12]
3-CH2Cl is hypothesized to exert its anti-inflammatory effects through the inhibition of the COX-2 enzyme.[4] In-silico docking studies have shown a higher binding affinity of 3-CH2Cl to the human COX-2 receptor compared to Aspirin, with a Glide Score of -9.48 kcal/mol for 3-CH2Cl versus -5.88 kcal/mol for Aspirin.[3] This suggests a potentially more potent or selective inhibition of COX-2. Furthermore, experimental data indicates that 3-CH2Cl suppresses the LPS-induced NF-κB signaling pathway, a central regulator of inflammation.[4][7]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of LPS-induced inflammation and points of inhibition by Aspirin and 3-CH2Cl.
Experimental Protocols
The comparative data presented in this guide is primarily derived from studies employing a lipopolysaccharide (LPS)-induced inflammation model in mice.
1. Animal Model:
-
Species: BALB/c mice.[6]
-
Induction of Inflammation: Intraperitoneal (i.p.) injection of LPS. The dosage of LPS can vary between studies but is typically in the range of 5 to 20 mg/kg body weight.[13]
2. Treatment Groups:
-
A typical study design includes the following groups:
3. Key Experimental Assays:
-
Measurement of Prostaglandin E2 (PGE-2): Blood plasma levels of PGE-2 are quantified using methods such as enzyme-linked immunosorbent assay (ELISA).
-
Nitric Oxide (NO) Measurement: NO concentration in plasma and tissue homogenates (e.g., liver) is determined using assays like the Griess test.
-
Gene and Protein Expression Analysis:
-
Immunohistochemistry (IHC): Used to visualize and quantify the expression of proteins like NF-κB and NOX2 in tissue sections (e.g., liver, spleen, kidney, lung).[6][7]
-
Western Blotting: Can be used to determine the protein levels of COX-2, iNOS, and other inflammatory markers.[14]
-
Real-time PCR (RT-PCR): Used to measure the mRNA expression levels of inflammatory genes.[14]
-
-
Flow Cytometry: Employed to analyze platelet aggregation.[1]
-
Behavioral Tests for Analgesia:
Experimental Workflow Diagram
Caption: General experimental workflow for comparing anti-inflammatory agents in an LPS-induced mouse model.
Conclusion
The available preclinical evidence suggests that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is a promising anti-inflammatory agent with a mechanism of action that involves the inhibition of the COX-2 and NF-κB pathways. Head-to-head comparisons with Aspirin in a murine model of inflammation indicate that 3-CH2Cl may offer superior efficacy in reducing key inflammatory mediators. Further research, including comprehensive safety and pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of this novel compound as a viable alternative to traditional non-steroidal anti-inflammatory drugs.
References
- 1. Evaluation of analgesic and antiplatelet activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-((3-(Chloromethyl) benzoyloxy) benzoic Acid reduces prostaglandinE-2 concentration, NOX2 and NFK Bexpression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - Widya Mandala Surabaya Catholic University Repository [repositori.ukwms.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 12. How aspirin works - UChicago Medicine [uchicagomedicine.org]
- 13. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 14. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Benzoylamino)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount concern. This document provides essential guidance on the proper disposal procedures for 3-(Benzoylamino)benzoic acid (CAS No. 587-54-2), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible through standard searches, information on similar benzoyl and benzoic acid derivatives suggests that this compound should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If handling the powder and generating dust, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with local, state, and federal regulations for hazardous waste.
-
Waste Identification: this compound should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name: "this compound" and the CAS number "587-54-2".
-
Ensure the container is compatible with the chemical and is kept closed when not in use.
-
-
Waste Segregation: Do not mix this compound with other incompatible waste streams. It is generally advisable to keep solid chemical waste separate from liquid waste.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Follow all internal procedures for waste manifest and tracking.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet, quantitative exposure limits and specific waste codes for this compound are not definitively available. However, for general guidance, data for the parent compound, benzoic acid, is provided below. It is crucial to consult with your EHS department for specific waste classification and disposal requirements.
| Parameter | Value (for Benzoic Acid) | Source |
| Occupational Exposure Limits | Not established | General recommendation is to minimize exposure |
| RCRA Waste Code (Potential) | Consult EHS | Dependent on formulation and use |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current regulatory requirements. The absence of readily available, specific hazard data for this compound underscores the importance of treating it with a high degree of caution.
Personal protective equipment for handling 3-(Benzoylamino)benzoic acid
This guide provides essential safety and logistical information for handling 3-(Benzoylamino)benzoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Immediate Safety Information
Proper personal protective equipment (PPE) is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE and first aid procedures.
| Protection Type | Recommended Equipment & Procedures | First Aid Measures |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields are mandatory. A face shield may be necessary for operations with a higher risk of splashing or dust generation.[1] | IF IN EYES: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2] | IF ON SKIN: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. If a fume hood is not available or if dust levels are high, a NIOSH-approved particulate respirator is recommended.[3] | IF INHALED: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1] |
| Hand Protection | Protective gloves must be worn.[3] | Wash hands thoroughly with soap and water after handling.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after use.[2] Do not take contaminated clothing home.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Do not mix with other waste.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
